molecular formula C21H25N7O2S B1672383 GSK356278 CAS No. 720704-34-7

GSK356278

Cat. No.: B1672383
CAS No.: 720704-34-7
M. Wt: 439.5 g/mol
InChI Key: AWDJJMXJUOHGLC-UHFFFAOYSA-N
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Description

Gsk356278 has been used in trials studying the treatment and basic science of Anxiety Disorders, Huntington Disease, Depressive Disorder, Huntingtons Disease, and Depressive Disorder, Major, among others.
GSK-356278 is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.

Properties

IUPAC Name

5-[5-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-yl]-1-ethyl-N-(oxan-4-yl)pyrazolo[3,4-b]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7O2S/c1-4-28-20-15(11-23-28)19(25-14-5-7-29-8-6-14)16(10-22-20)21-27-26-18(30-21)9-17-12(2)24-13(3)31-17/h10-11,14H,4-9H2,1-3H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWDJJMXJUOHGLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC=C(C(=C2C=N1)NC3CCOCC3)C4=NN=C(O4)CC5=C(N=C(S5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40222401
Record name GSK-356278
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Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

720704-34-7
Record name GSK-356278
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Record name GSK-356278
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Record name GSK-356278
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Record name 5-{5-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-yl}-1-ethyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine
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Record name GSK-356278
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Nexus of GSK356278 and Cyclic AMP Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate relationship between GSK356278, a potent and selective phosphodiesterase 4 (PDE4) inhibitor, and the ubiquitous cyclic AMP (cAMP) signaling pathway. By elucidating the core mechanism of action, presenting key preclinical data, and detailing relevant experimental methodologies, this document serves as a comprehensive resource for professionals engaged in neuroscience and respiratory disease research and development.

Core Mechanism of Action: Modulation of the cAMP Pathway

This compound exerts its pharmacological effects by selectively inhibiting phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By blocking PDE4, this compound leads to an accumulation of intracellular cAMP. This elevation in cAMP levels subsequently activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and modulates the transcription of various genes, ultimately leading to the therapeutic effects of this compound, including its anxiolytic and cognition-enhancing properties.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Signal Signal Receptor Receptor Signal->Receptor 1. Binding AC Adenylyl Cyclase Receptor->AC 2. Activation cAMP cAMP AC->cAMP 3. Conversion ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 Degradation PKA_inactive Inactive PKA cAMP->PKA_inactive 4. Binding AMP AMP PDE4->AMP This compound This compound This compound->PDE4 Inhibition PKA_active Active PKA PKA_inactive->PKA_active 5. Activation CREB_inactive Inactive CREB PKA_active->CREB_inactive 6. Phosphorylation CREB_active Active CREB-P CREB_inactive->CREB_active 7. Activation Gene_Transcription Gene Transcription CREB_active->Gene_Transcription 8. Modulation

Caption: this compound inhibits PDE4, increasing cAMP and activating the PKA/CREB pathway.

Quantitative Data Presentation

In Vitro Pharmacology of this compound

The following table summarizes the in vitro potency and selectivity of this compound against various phosphodiesterase enzymes.

TargetAssay TypeSpeciespIC50
PDE4B Enzyme ActivityHuman8.8
PDE4 (High-Affinity Rolipram Binding Site)BindingRat Cortex8.6
PDE1Enzyme ActivityHuman< 5.0
PDE2Enzyme ActivityHuman< 5.0
PDE3Enzyme ActivityHuman< 5.0
PDE5Enzyme ActivityHuman< 5.0
PDE6Enzyme ActivityBovine< 5.0

Data sourced from Rutter et al., 2014.[1][2]

Preclinical Pharmacokinetics of this compound

This table outlines the key pharmacokinetic parameters of this compound in various preclinical species following oral (p.o.) and intravenous (i.v.) administration.

SpeciesRouteDose (mg/kg)Tmax (h)Cmax (ng/mL)AUC (ng·h/mL)t1/2 (h)
Rat p.o.11.01184672.3
i.v.0.5--3212.1
Dog p.o.0.11.0291583.9
i.v.0.05--1003.5
Cynomolgus Macaque p.o.0.22.015511.8
Common Marmoset p.o.11.0793303.0
Ferret p.o.10.51042271.8

Data sourced from Rutter et al., 2014.[1][2]

Experimental Protocols

PDE4 Enzyme Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the inhibitory activity of compounds against PDE4 enzymes.

Start Start Prepare_Reagents Prepare Assay Buffer, PDE4 Enzyme, cAMP Substrate, and this compound Dilutions Start->Prepare_Reagents Add_Components Add Buffer, this compound, and PDE4 Enzyme to Plate Prepare_Reagents->Add_Components Incubate1 Incubate at 30°C Add_Components->Incubate1 Add_cAMP Initiate Reaction with cAMP Incubate1->Add_cAMP Incubate2 Incubate at 30°C for 30 min Add_cAMP->Incubate2 Stop_Reaction Stop Reaction and Quantify AMP using Luminescence Detection Kit Incubate2->Stop_Reaction Measure_Luminescence Measure Luminescence Stop_Reaction->Measure_Luminescence Analyze_Data Calculate pIC50 Values Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a luminescence-based PDE4 enzyme inhibition assay.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl₂, 1.7 mM EGTA.

    • Enzyme: Recombinant human PDE4B2 diluted in assay buffer.

    • Substrate: cAMP diluted in assay buffer.

    • Test Compound: this compound serially diluted in a suitable solvent (e.g., DMSO) and then in assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of diluted test compound or vehicle control.

    • Add 20 µL of diluted PDE4B2 enzyme solution to each well.

    • Pre-incubate the plate at 30°C for 10 minutes.

    • Initiate the enzymatic reaction by adding 20 µL of the cAMP substrate solution.

    • Incubate the reaction mixture at 30°C for 30 minutes.

  • Detection and Analysis:

    • Stop the reaction and quantify the amount of AMP produced using a commercial luminescence-based assay kit (e.g., PDE-Glo™ Phosphodiesterase Assay) according to the manufacturer's instructions.

    • Measure the luminescence signal using a microplate reader.

    • Calculate the percent inhibition for each concentration of this compound and determine the pIC50 value by fitting the data to a four-parameter logistic equation.[3]

LPS-Induced Lung Inflammation in Rats

This in vivo model is used to assess the anti-inflammatory effects of compounds like this compound.

Start Start Acclimatize Acclimatize Rats Start->Acclimatize Administer_Drug Administer this compound or Vehicle (p.o.) Acclimatize->Administer_Drug Induce_Inflammation Induce Lung Inflammation with Intratracheal LPS Administer_Drug->Induce_Inflammation Wait Wait for 4-24 hours Induce_Inflammation->Wait Collect_Samples Collect Bronchoalveolar Lavage Fluid (BALF) and Lung Tissue Wait->Collect_Samples Analyze_Samples Analyze BALF for Cell Counts and Cytokines; Analyze Lung Tissue for Histopathology Collect_Samples->Analyze_Samples End End Analyze_Samples->End

Caption: Experimental workflow for the rat LPS-induced lung inflammation model.

Methodology:

  • Animal Model:

    • Male Sprague-Dawley rats (200-250 g) are used.

    • Animals are acclimatized for at least one week before the experiment.

  • Drug Administration:

    • This compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

    • Animals are orally administered with this compound or vehicle one hour before the LPS challenge.

  • Induction of Lung Inflammation:

    • Rats are anesthetized.

    • Lipopolysaccharide (LPS) from Escherichia coli (e.g., 3 mg/kg) dissolved in sterile saline is administered intratracheally.[4]

  • Sample Collection and Analysis (4-24 hours post-LPS):

    • Animals are euthanized, and bronchoalveolar lavage fluid (BALF) is collected by lavaging the lungs with phosphate-buffered saline (PBS).

    • The total and differential cell counts (neutrophils, macrophages) in the BALF are determined.

    • Cytokine levels (e.g., TNF-α, IL-6) in the BALF supernatant are measured by ELISA.

    • Lungs are collected for histopathological examination to assess the degree of inflammation and tissue damage.[5]

Human Threat Test in Common Marmosets

This behavioral model is employed to evaluate the anxiolytic potential of novel compounds.

Methodology:

  • Animal Model:

    • Adult common marmosets (Callithrix jacchus) are used.

    • Animals are habituated to the testing environment and procedures.

  • Drug Administration:

    • This compound is administered orally at various doses.

  • Behavioral Testing:

    • The test involves exposing the marmoset to a brief, standardized human threat stimulus (e.g., the profile of a human observer).

    • The behavioral responses of the marmoset, such as postures of vigilance, vocalizations, and locomotion, are recorded and quantified.

  • Data Analysis:

    • The frequency and duration of specific anxiety-related behaviors are compared between the drug-treated and vehicle-treated groups to assess the anxiolytic effects of this compound.

Object Retrieval Task in Cynomolgus Macaques

This cognitive task is utilized to assess the effects of compounds on executive function.

Methodology:

  • Animal Model:

    • Adult cynomolgus macaques (Macaca fascicularis) are trained on the object retrieval task.

  • Cognitive Task:

    • The task requires the monkey to retrieve a food reward from a transparent box that has an open side. The challenge lies in inhibiting the prepotent response of reaching directly for the visible reward and instead detouring to the opening.

  • Drug Administration and Testing:

    • This compound is administered, and the monkey's performance on the task is evaluated.

    • Key performance metrics include the number of successful retrievals, latency to retrieve the reward, and the number of perseverative errors (repeated attempts to reach through the closed side).

  • Data Analysis:

    • Changes in task performance following drug administration are analyzed to determine the impact of this compound on cognitive functions such as inhibitory control and behavioral flexibility.[6]

Conclusion

This compound is a selective PDE4 inhibitor that effectively modulates the cyclic AMP signaling pathway. Preclinical data demonstrate its potential as a therapeutic agent for neurological and psychiatric disorders, with a favorable safety profile compared to earlier-generation PDE4 inhibitors. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other modulators of the cAMP pathway.

References

In-Depth Technical Guide: GSK356278 for Cognitive Enhancement Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK356278 is a potent, selective, and brain-penetrant phosphodiesterase 4 (PDE4) inhibitor that has demonstrated pro-cognitive and anxiolytic effects in preclinical models. As a modulator of cyclic adenosine monophosphate (cAMP) signaling, this compound holds promise for the treatment of cognitive deficits in various neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the core data and experimental methodologies related to this compound, intended to facilitate further research and development in the field of cognitive enhancement.

Core Pharmacological Data

This compound is a potent inhibitor of the PDE4 enzyme, which is responsible for the degradation of cAMP. By inhibiting PDE4, this compound elevates intracellular cAMP levels, a key second messenger involved in synaptic plasticity and cognitive functions.

In Vitro Potency and Binding Affinity
TargetAssayValue (pIC50)Reference
PDE4B Enzyme ActivityEnzymatic Hydrolysis Assay8.8[1][2]
High-Affinity Rolipram Binding Site (HARBS)Radioligand Binding Assay8.6[1][2]

Preclinical Efficacy in Cognitive and Behavioral Models

Preclinical studies in non-human primates have demonstrated the potential of this compound to enhance cognitive function and reduce anxiety-like behaviors. These effects are observed at doses that do not induce the common side effects associated with less selective PDE4 inhibitors.

Object Retrieval Task in Cynomolgus Macaques

This compound has been shown to enhance executive function in cynomolgus macaques in an object retrieval task.[1][2] This task assesses cognitive flexibility and problem-solving. While specific dose-response data from the this compound study is not publicly available, similar studies with other PDE4 inhibitors like rolipram have shown significant improvements in performance on this task.[3] For example, rolipram (0.01 mg/kg) increased the percentage of correct first reaches by approximately 20% in difficult trials.[3]

Marmoset Human Threat Test

In a model of anxiety in common marmosets, this compound demonstrated anxiolytic effects.[2][4] The therapeutic index for this compound in this model was greater than 10, compared to less than 1 for the prototypical PDE4 inhibitor, rolipram.[1][2] This indicates a significantly better safety margin regarding anxiety-like behaviors.

Human Pharmacokinetics and Brain Occupancy

A Positron Emission Tomography (PET) study using the radioligand --INVALID-LINK---rolipram was conducted in healthy male volunteers to determine the relationship between plasma concentration of this compound and PDE4 enzyme occupancy in the brain.

Pharmacokinetic and Occupancy Data (Single 14 mg Oral Dose)
ParameterValueUnitReference
Mean Plasma Cmax42.3ng/mL[5][6]
PDE4 Occupancy at Tmax48%[5][6]
In Vivo EC5046 ± 3.6ng/mL[5][6]
Reduction in --INVALID-LINK---rolipram Whole Brain VT (3h post-dose)17%[4][5]

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of this compound

This compound inhibits the PDE4 enzyme, leading to an increase in intracellular cAMP levels. This activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) translocates to the nucleus and promotes the transcription of genes involved in synaptic plasticity and cognitive function.

GSK356278_Mechanism_of_Action This compound This compound PDE4 PDE4 This compound->PDE4 Inhibition cAMP cAMP PDE4->cAMP Degradation PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation pCREB pCREB Gene_Transcription Gene Transcription (Synaptic Plasticity, Cognitive Function) pCREB->Gene_Transcription Promotion

Proposed signaling pathway of this compound.
Experimental Workflow for Preclinical Cognitive Assessment

The workflow for assessing the cognitive-enhancing effects of this compound in non-human primates typically involves acclimatization, baseline training, and a crossover design for drug administration.

Preclinical_Cognitive_Assessment_Workflow cluster_acclimatization Acclimatization & Habituation cluster_training Baseline Training cluster_testing Drug Testing (Crossover Design) Acclimatization Acclimatize to Housing and Handling Habituation Habituate to Oral Gavage (Positive Reinforcement) Acclimatization->Habituation Training Train on Object Retrieval Task Habituation->Training Baseline Establish Stable Baseline Performance Training->Baseline Randomization Randomize to Treatment Group (this compound or Vehicle) Baseline->Randomization Dosing Administer Compound (e.g., Oral Gavage) Randomization->Dosing Testing Perform Object Retrieval Task (Easy and Difficult Trials) Dosing->Testing Washout Washout Period Testing->Washout Crossover Crossover to Alternate Treatment Washout->Crossover Crossover->Dosing

Workflow for the object retrieval task.

Detailed Experimental Protocols

PDE4B Enzymatic Assay (General Protocol)

This assay measures the ability of a compound to inhibit the hydrolysis of cAMP by the PDE4B enzyme.

  • Reagents and Materials :

    • Recombinant human PDE4B enzyme

    • cAMP substrate

    • Assay buffer (e.g., Tris-HCl, MgCl₂)

    • Detection reagents (e.g., fluorescently labeled antibody)

    • This compound or other test compounds

    • Microplate reader

  • Procedure :

    • Prepare serial dilutions of this compound.

    • Add the PDE4B enzyme to the wells of a microplate.

    • Add the this compound dilutions to the wells and incubate to allow for compound binding.

    • Initiate the enzymatic reaction by adding the cAMP substrate.

    • Incubate for a defined period to allow for cAMP hydrolysis.

    • Stop the reaction and add detection reagents to quantify the amount of remaining cAMP or the product (AMP).

    • Measure the signal using a microplate reader.

    • Calculate the percent inhibition for each concentration of this compound and determine the pIC50 value.

High-Affinity Rolipram Binding Site (HARBS) Assay (General Protocol)

This assay determines the affinity of a compound for the high-affinity binding site of PDE4, using radiolabeled rolipram.

  • Reagents and Materials :

    • Cell or brain tissue homogenates expressing PDE4

    • [³H]-Rolipram (radioligand)

    • Non-labeled rolipram (for non-specific binding determination)

    • This compound or other test compounds

    • Scintillation fluid and counter

  • Procedure :

    • Prepare serial dilutions of this compound.

    • In a series of tubes, combine the tissue homogenate, a fixed concentration of [³H]-Rolipram, and varying concentrations of this compound.

    • For non-specific binding, use a high concentration of non-labeled rolipram in separate tubes.

    • Incubate the mixtures to reach binding equilibrium.

    • Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding at each concentration of this compound and determine the pIC50 value.

Object Retrieval Task in Cynomolgus Macaques

This task is designed to assess executive function, including planning and inhibition of prepotent responses.[7]

  • Apparatus :

    • A clear acrylic box (e.g., 5x5x5 cm) with one open side is mounted on the outside of the monkey's home cage.[7]

  • Procedure :

    • A food reward is placed inside the box in various positions.

    • Easy Trials : The reward is placed near the open side, allowing for a direct reach.[7]

    • Difficult Trials : The reward is placed deep within the box, requiring the monkey to make a detour reach around the side of the box to retrieve it, inhibiting the prepotent response of reaching directly towards the visible reward.[7]

    • Performance is measured by the percentage of correct first reaches.

    • Animals are trained to a stable baseline before drug administration.

    • This compound or vehicle is administered (e.g., orally) prior to testing.

Marmoset Human Threat Test

This test is a model of anxiety that measures the behavioral response of a marmoset to the presence of a human observer.

  • Procedure :

    • A human observer stands in front of the marmoset's cage for a defined period (e.g., 2 minutes).[4]

    • The marmoset's behavior is recorded, and specific postures and vocalizations associated with anxiety (e.g., "tsik" calls, scent marking, piloerection) are quantified.

    • This compound or vehicle is administered prior to the test.

    • A reduction in anxiety-related behaviors is indicative of an anxiolytic effect.

Future Directions and Unanswered Questions

While the preclinical data for this compound are promising, several areas require further investigation to fully understand its therapeutic potential for cognitive enhancement.

  • Long-Term Potentiation (LTP) : Direct electrophysiological studies are needed to confirm that this compound enhances LTP, a cellular correlate of learning and memory. While PDE4 inhibition is generally known to facilitate LTP, specific data for this compound is lacking.

  • AMPA Receptor Modulation : The relationship between elevated cAMP and the modulation of AMPA receptor function is a key area for investigation. Studies to determine if this compound directly or indirectly modulates AMPA receptor phosphorylation, trafficking, or channel conductance would provide valuable mechanistic insights.

  • Clinical Cognitive Data : While initial Phase I studies have established the safety and brain penetration of this compound, detailed results from any cognitive assessments performed in these trials would be crucial for guiding future clinical development.

  • In Vivo cAMP Dynamics : In vivo microdialysis or other advanced imaging techniques could be used to directly measure the changes in cerebral cAMP levels following this compound administration in preclinical models, correlating these changes with behavioral outcomes.

References

Preclinical Profile of GSK356278: An In-Depth Technical Guide to its Evaluation in Anxiety Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies investigating the anxiolytic potential of GSK356278, a potent and selective phosphodiesterase 4 (PDE4) inhibitor. The document details the experimental protocols of key anxiety models, presents quantitative data in structured tables, and visualizes relevant biological pathways and experimental workflows.

Core Compound Characteristics

This compound is a brain-penetrant inhibitor of the PDE4 enzyme, which is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE4, this compound leads to an elevation of intracellular cAMP levels, a mechanism linked to anxiolytic and cognitive-enhancing effects.[1]

Mechanism of Action: PDE4 Inhibition and cAMP Signaling

This compound exerts its pharmacological effects by selectively inhibiting the PDE4 enzyme. This inhibition prevents the degradation of cAMP to AMP, leading to an accumulation of cAMP within the cell. Elevated cAMP levels, in turn, activate downstream signaling cascades, including protein kinase A (PKA), which are implicated in neuronal processes underlying mood and anxiety.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 cAMP->PDE4 Hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Produces This compound This compound This compound->PDE4 Inhibits Downstream_Targets Downstream Targets (e.g., CREB) PKA->Downstream_Targets Phosphorylates Cellular_Response Anxiolytic Effects Downstream_Targets->Cellular_Response Leads to

This compound Mechanism of Action

Preclinical Anxiety Model: Marmoset Human Threat Test

The primary preclinical model used to evaluate the anxiolytic effects of this compound was the marmoset human threat test.[2] This ethologically relevant paradigm assesses the anxiety response of a common marmoset (Callithrix jacchus) to the presence of an unfamiliar human.

Experimental Protocol

Animals: Adult male and female common marmosets were used in the studies. The animals were housed in pairs.[2]

Apparatus: The test was conducted in the animal's home cage.[3][4] The specific quadrant of the cage for testing is often separated to confine the animal.[4][5]

Procedure:

  • Habituation: Prior to testing, animals were habituated to the experimental procedures, including the presence of the experimenter and the recording equipment.

  • Drug Administration: this compound was administered orally 60 minutes before the test.[2] The vehicle used was not specified in the available literature.

  • Human Threat Exposure: An unfamiliar human intruder stood in front of the marmoset's home cage, maintaining eye contact for a 2-minute period.[2][4]

  • Behavioral Recording: The marmoset's behavior was recorded via video for the duration of the 2-minute threat exposure.[2]

Behavioral Parameters Measured: A range of species-specific behaviors indicative of anxiety were scored. The primary measure reported for this compound was the number of "postures," which are specific behavioral responses to threat.[2] Other behaviors typically analyzed in this test include:

  • Vigilance: Scanning the environment, head and body bobbing.[6]

  • Avoidance: Time spent at the back of the cage.[7]

  • Locomotion: Movement within the cage.[7]

  • Vocalizations: Specific calls such as "tsik" (mobbing call) and other vigilance calls.[1][6]

Start Start Drug_Admin Oral Administration (this compound or Vehicle) Start->Drug_Admin Wait 60-minute waiting period Drug_Admin->Wait Threat_Exposure 2-minute exposure to unfamiliar human intruder Wait->Threat_Exposure Record Video record behavior Threat_Exposure->Record Analysis Score behavioral parameters (e.g., postures, vocalizations) Record->Analysis End End Analysis->End

References

GSK356278: A Deep Dive into its Anti-Neuroinflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Challenge of Neuroinflammation

Neuroinflammation, the inflammatory response within the central nervous system (CNS), is a critical component in the pathogenesis of a wide array of neurological and psychiatric disorders. While acute neuroinflammation is a protective mechanism, chronic activation of glial cells—microglia and astrocytes—can lead to a self-perpetuating cycle of neuronal damage. This sustained inflammatory state is characterized by the excessive production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), contributing to neuronal dysfunction and death. The intricate signaling pathways governing these processes present key therapeutic targets for mitigating the detrimental effects of chronic neuroinflammation. One such target is the phosphodiesterase 4 (PDE4) enzyme, a key regulator of intracellular cyclic adenosine monophosphate (cAMP), a critical second messenger in inflammatory signaling.

GSK356278: A Potent and Selective PDE4B Inhibitor

This compound is a potent, selective, and brain-penetrant inhibitor of phosphodiesterase 4B (PDE4B).[1] Its high selectivity for the PDE4B subtype is a significant advantage, as the inhibition of other PDE4 subtypes, particularly PDE4D, has been associated with dose-limiting side effects such as nausea and emesis.[2] By selectively targeting PDE4B, this compound offers the potential for a wider therapeutic window.

Mechanism of Action: Elevating cAMP to Quell Inflammation

The primary mechanism of action of this compound in combating neuroinflammation lies in its ability to increase intracellular levels of cyclic AMP (cAMP).[3] PDE4 enzymes are responsible for the degradation of cAMP; by inhibiting PDE4B, this compound prevents this breakdown, leading to an accumulation of cAMP within key immune cells of the CNS, particularly microglia.[2]

Elevated cAMP levels exert a potent anti-inflammatory effect through two main downstream pathways:

  • Activation of Protein Kinase A (PKA): Increased cAMP activates PKA, which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) translocates to the nucleus and promotes the transcription of anti-inflammatory genes, including interleukin-10 (IL-10).

  • Inhibition of the NF-κB Pathway: The cAMP/PKA signaling cascade can also interfere with the pro-inflammatory nuclear factor-kappa B (NF-κB) pathway. By preventing the nuclear translocation of NF-κB, this compound effectively downregulates the expression of a wide range of pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.[4]

cluster_membrane cluster_cytoplasm cluster_nucleus GPCR GPCR AC Adenylate Cyclase GPCR->AC Stimulus cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4B PDE4B cAMP->PDE4B PKA PKA cAMP->PKA Activates AMP 5'-AMP PDE4B->AMP Degrades This compound This compound This compound->PDE4B Inhibits NFkB_complex IKK/IκB/NF-κB PKA->NFkB_complex Inhibits Activation CREB CREB PKA->CREB Phosphorylates NFkB NF-κB NFkB_complex->NFkB Pro_inflammatory_Genes Pro-inflammatory Genes NFkB->Pro_inflammatory_Genes Promotes Transcription pCREB pCREB CREB->pCREB Anti_inflammatory_Genes Anti-inflammatory Genes pCREB->Anti_inflammatory_Genes Promotes Transcription

Figure 1: Mechanism of action of this compound in modulating neuroinflammation.

Preclinical Data on the Anti-Neuroinflammatory Effects of this compound

While specific quantitative data on the inhibition of cytokine production by this compound are not extensively available in the public domain, the compound's high potency against its primary target, PDE4B, is well-documented. The following table summarizes the key in vitro potency of this compound.

ParameterValueReference
PDE4B Enzyme Inhibition (pIC50) 8.8[1]
High-Affinity Rolipram Binding Site (pIC50) 8.6[1]

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50).

Preclinical studies with other selective PDE4B inhibitors have demonstrated significant reductions in the production of pro-inflammatory cytokines in various neuroinflammation models. For instance, selective PDE4B inhibition has been shown to reduce levels of TNF-α following traumatic brain injury.[5] It is highly probable that this compound exerts similar or more potent effects due to its high selectivity and brain-penetrant properties.

Experimental Protocols for Assessing Anti-Neuroinflammatory Effects

The evaluation of the anti-neuroinflammatory properties of compounds like this compound typically involves a combination of in vitro and in vivo models.

In Vitro Models: Primary Microglia and Astrocyte Cultures
  • Cell Culture: Primary microglia and astrocytes are isolated from the cerebral cortices of neonatal rodents.

  • Inflammatory Challenge: Cells are stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce a robust inflammatory response.

  • Treatment: Cells are pre-treated with varying concentrations of this compound prior to LPS stimulation.

  • Cytokine Measurement: The levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (IL-10) in the cell culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA).

  • Signaling Pathway Analysis: The activation of key signaling molecules, such as the phosphorylation of NF-κB and CREB, is assessed by Western blotting or immunofluorescence.

cluster_invitro In Vitro Experimental Workflow start Isolate Primary Microglia/Astrocytes culture Culture Cells start->culture treat Treat with this compound culture->treat stimulate Stimulate with LPS treat->stimulate collect Collect Supernatant and Cell Lysates stimulate->collect analyze Analyze Cytokines (ELISA) & Signaling Proteins (Western Blot) collect->analyze cluster_pathways Potential Interplay between cAMP and RIPK1 Pathways This compound This compound PDE4B PDE4B This compound->PDE4B Inhibits cAMP ↑ cAMP PDE4B->cAMP Degrades PKA PKA cAMP->PKA Activates NFkB_activation NF-κB Activation PKA->NFkB_activation Inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NFkB_activation->Pro_inflammatory_Cytokines Induces RIPK1 RIPK1 RIPK1->NFkB_activation Activates

References

The Therapeutic Potential of GSK356278: A Phosphodiesterase 4 Inhibitor for Neurological and Psychiatric Disorders

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

GSK356278 is a potent, selective, and brain-penetrant phosphodiesterase 4 (PDE4) inhibitor that has demonstrated significant therapeutic potential in preclinical models of psychiatric and neurologic diseases. By elevating cyclic adenosine monophosphate (cAMP) levels in the central nervous system, this compound exhibits anxiolytic and cognition-enhancing effects. Notably, it displays a superior therapeutic index compared to earlier PDE4 inhibitors like rolipram and roflumilast, suggesting a reduced likelihood of dose-limiting side effects such as nausea and vomiting. This whitepaper provides a comprehensive overview of the preclinical and clinical data on this compound, including detailed experimental methodologies, quantitative data summaries, and visualizations of its mechanism of action and experimental workflows.

Introduction

Phosphodiesterase 4 (PDE4) is a key enzyme responsible for the hydrolysis of cAMP, a critical second messenger involved in a myriad of cellular processes, including inflammation, memory, and mood regulation. Inhibition of PDE4 has long been a therapeutic target for a range of conditions. However, the clinical utility of early PDE4 inhibitors has been hampered by a narrow therapeutic window, primarily due to adverse effects like emesis.

This compound emerged as a promising candidate by demonstrating a clear separation between its desired pharmacological effects and the induction of side effects in preclinical studies. This document serves as a technical guide for researchers, scientists, and drug development professionals, consolidating the available data on this compound to facilitate further investigation and potential clinical development.

Mechanism of Action

This compound exerts its therapeutic effects by selectively inhibiting the PDE4 enzyme, particularly the PDE4B isoform. This inhibition leads to an accumulation of intracellular cAMP, which in turn activates downstream signaling pathways, including protein kinase A (PKA). The elevation of cAMP in neuronal cells is associated with enhanced synaptic plasticity, neuroprotection, and anti-inflammatory responses, which are believed to underlie the observed anxiolytic and cognitive-enhancing properties of the compound.[1][2]

cluster_inhibition Inhibition cluster_pathway cAMP Signaling Pathway This compound This compound PDE4 PDE4 (Phosphodiesterase 4) This compound->PDE4 inhibits cAMP cAMP (Cyclic AMP) PDE4->cAMP degrades PKA Protein Kinase A (PKA) cAMP->PKA activates ATP ATP AC Adenylate Cyclase ATP->AC AC->cAMP converts CREB CREB Phosphorylation PKA->CREB phosphorylates Gene Gene Transcription (Neuroplasticity, Anti-inflammation) CREB->Gene promotes Therapeutic Therapeutic Effects (Anxiolytic, Cognition-enhancing) Gene->Therapeutic

Caption: Simplified signaling pathway of this compound.

Preclinical Pharmacology

This compound has undergone extensive preclinical evaluation to characterize its potency, selectivity, and therapeutic effects in various animal models.

In Vitro Potency and Selectivity

Biochemical assays were conducted to determine the inhibitory activity of this compound against PDE4 enzymes.

ParameterValueReference
PDE4B Enzyme Activity (pIC50) 8.8[1][2]
High-Affinity Rolipram Binding Site (pIC50) 8.6[1][2]
In Vivo Efficacy and Therapeutic Index

The therapeutic index of this compound was assessed by comparing the doses required for efficacy in models of neurological disorders with the doses that induce emetic-like behavior (pica in rats).

ModelSpeciesEfficacy EndpointEmetic EndpointTherapeutic Index (this compound)Therapeutic Index (Rolipram)Therapeutic Index (Roflumilast)Reference
LPS-Induced Lung Inflammation vs. Pica RodentInhibition of NeutrophiliaInduction of Pica>1500.56.4[1][2]
Human Threat Test vs. Emesis MarmosetAnxiolytic EffectEmesis>10<1-[1]
Object Retrieval Task Cynomolgus MacaqueImproved Executive FunctionNo Adverse Effects Observed---[1]

Experimental Protocols

Detailed methodologies for the key preclinical experiments are provided below.

Rodent LPS-Induced Lung Inflammation Model

This model is used to assess the anti-inflammatory properties of PDE4 inhibitors.

cluster_protocol LPS-Induced Lung Inflammation Protocol Animal Rodents (Rats/Mice) Grouping Random assignment to treatment groups Animal->Grouping Dosing Oral administration of this compound or vehicle Grouping->Dosing Challenge Intratracheal administration of LPS Dosing->Challenge Timepoint Euthanasia at a specified time post-LPS Challenge->Timepoint BAL Bronchoalveolar lavage (BAL) fluid collection Timepoint->BAL Analysis Cell count and cytokine analysis in BAL fluid BAL->Analysis Endpoint Inhibition of neutrophil infiltration Analysis->Endpoint

Caption: Workflow for the rodent LPS-induced lung inflammation model.
  • Animals: Male Wistar rats or C57BL/6 mice.

  • Acclimatization: Animals were housed under standard laboratory conditions for at least one week prior to the experiment.

  • Grouping and Dosing: Animals were randomly assigned to vehicle or treatment groups. This compound was administered orally (p.o.) at various doses.

  • Inflammation Induction: One hour after drug administration, animals were anesthetized, and lipopolysaccharide (LPS) from E. coli was instilled intratracheally to induce lung inflammation.

  • Endpoint Measurement: At 4 or 24 hours post-LPS challenge, animals were euthanized. Bronchoalveolar lavage (BAL) was performed to collect lung fluid. The total number of cells and the differential cell counts (specifically neutrophils) in the BAL fluid were determined.

  • Statistical Analysis: Data were analyzed using a one-way analysis of variance (ANOVA) followed by Dunnett's post-hoc test for comparison with the vehicle-treated group.

Rat Pica Model

This model is a surrogate for assessing emetic potential in rats, which lack a vomiting reflex.

cluster_protocol Rat Pica Model Protocol Animal Male Wistar Rats Housing Individually housed with access to food, water, and kaolin Animal->Housing Dosing Oral administration of this compound or vehicle Housing->Dosing Measurement Measurement of kaolin consumption over a 24-hour period Dosing->Measurement Endpoint Induction of pica (increased kaolin intake) Measurement->Endpoint

Caption: Workflow for the rat pica model.
  • Animals: Male Wistar rats.

  • Housing: Animals were individually housed in cages with free access to standard laboratory chow, water, and a pre-weighed amount of kaolin (a non-nutritive clay).

  • Dosing: this compound was administered orally at various doses.

  • Endpoint Measurement: The amount of kaolin consumed over a 24-hour period post-dosing was measured. An increase in kaolin consumption is indicative of pica, an illness-response behavior considered analogous to emesis.

  • Statistical Analysis: Kaolin consumption was compared between treatment groups and a vehicle control group using an appropriate statistical test, such as ANOVA.

Marmoset Human Threat Test

This ethological model is used to assess anxiety-like behavior in non-human primates.

  • Animals: Common marmosets (Callithrix jacchus).

  • Procedure: The test involves exposing the marmoset to the passive presentation of a human observer standing in front of its home cage. The observer maintains eye contact with the animal for a fixed period.

  • Behavioral Scoring: Anxiety-like behaviors, such as postures of vigilance and retreat, are scored by a trained observer blind to the treatment conditions.

  • Dosing: this compound was administered orally prior to the test.

  • Endpoint Measurement: A reduction in the frequency or duration of anxiety-related behaviors is indicative of an anxiolytic effect.

  • Statistical Analysis: Behavioral scores were compared between drug-treated and vehicle-treated animals using non-parametric statistical tests.

Cynomolgus Macaque Object Retrieval Task

This task assesses cognitive functions, particularly executive function and learning, in non-human primates.

  • Animals: Cynomolgus macaques (Macaca fascicularis).

  • Apparatus: The task typically involves a transparent box containing a food reward that can only be retrieved by performing a detour reach, requiring the inhibition of a prepotent but incorrect response (reaching directly for the reward).

  • Procedure: The animals are trained to retrieve the reward. The number of successful trials and the latency to retrieve the reward are recorded.

  • Dosing: this compound was administered orally before the testing session.

  • Endpoint Measurement: An improvement in performance, such as an increase in the number of successful retrievals or a decrease in the latency to retrieve the reward, indicates a pro-cognitive effect.

  • Statistical Analysis: Performance metrics were analyzed using repeated-measures ANOVA to assess the effect of the drug over time.

Clinical Development

This compound has progressed to clinical evaluation to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics in humans.

Phase I Clinical Trial (NCT01602900)

A Phase I, open-label, non-randomized, adaptive design study was conducted in healthy male volunteers. The primary objective was to characterize the relationship between plasma concentrations of this compound and the occupancy of PDE4 in the brain.

  • Methodology: Positron Emission Tomography (PET) with the radioligand --INVALID-LINK---rolipram was used to measure PDE4 occupancy in the brain before and after a single oral dose of this compound.

  • Key Findings: The study demonstrated that this compound is brain-penetrant in humans and achieves significant occupancy of PDE4 at tolerable doses.

  • Status: This study has been completed.

Conclusion and Future Directions

This compound represents a promising next-generation PDE4 inhibitor with a preclinical profile that suggests a significant therapeutic potential for treating psychiatric and neurological disorders. Its high potency, selectivity, and, most importantly, its wide therapeutic index, address the key limitations of earlier compounds in this class. The successful demonstration of brain penetration and target engagement in a Phase I clinical trial provides a strong rationale for further clinical investigation.

Future research should focus on evaluating the efficacy of this compound in patient populations with specific neurological and psychiatric conditions, such as anxiety disorders, depression, and cognitive impairments associated with neurodegenerative diseases. The detailed experimental protocols and compiled data in this whitepaper are intended to serve as a valuable resource for the scientific community to build upon this promising foundation.

References

The Discovery and Development of GSK356278: A Brain-Penetrant PDE4 Inhibitor for Neurological and Psychiatric Disorders

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GSK356278 is a potent, selective, and orally bioavailable phosphodiesterase 4 (PDE4) inhibitor designed to penetrate the central nervous system. This document provides a comprehensive overview of the discovery, preclinical development, and early clinical evaluation of this compound. Key aspects covered include its mechanism of action, medicinal chemistry and structure-activity relationships, in vitro and in vivo pharmacology, preclinical pharmacokinetics, and initial human brain occupancy data. Experimental protocols for pivotal preclinical models are detailed to facilitate reproducibility and further investigation. All quantitative data are summarized in structured tables, and key pathways and workflows are visualized using diagrams.

Introduction

Phosphodiesterase 4 (PDE4) is a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, responsible for the hydrolysis of cAMP to AMP.[1] Inhibition of PDE4 elevates intracellular cAMP levels, a second messenger crucial for various cellular functions, particularly in immune and neuronal cells.[1] For decades, PDE4 inhibitors have been explored for their therapeutic potential in a range of conditions, including inflammatory diseases and central nervous system (CNS) disorders.[1] However, the clinical utility of early PDE4 inhibitors, such as rolipram, has been hampered by dose-limiting side effects like nausea and emesis.[1]

This compound, with the chemical name 5-(5-((2,4-dimethylthiazol-5-yl)methyl)-1,3,4-oxadiazol-2-yl)-1-ethyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine, emerged from a dedicated effort to develop a brain-penetrant PDE4 inhibitor with an improved therapeutic index.[1] This whitepaper details the journey of this compound from a chemical concept to a clinical candidate.

Mechanism of Action

This compound exerts its pharmacological effects by inhibiting the PDE4 enzyme. This inhibition leads to an accumulation of intracellular cAMP, which in turn modulates downstream signaling pathways.

ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA AMP AMP PDE4->AMP CREB CREB Phosphorylation PKA->CREB Downstream Modulation of Gene Expression & Cellular Function CREB->Downstream This compound This compound This compound->PDE4 Inhibition

Figure 1: Mechanism of action of this compound.

Medicinal Chemistry and Synthesis

The discovery of this compound stemmed from the optimization of a high-throughput screening hit belonging to the 4-(substituted amino)-1-alkyl-pyrazolo[3,4-b]pyridine-5-carboxamides class of potent and selective PDE4 inhibitors.[2]

Structure-Activity Relationship (SAR)

Early SAR studies on the pyrazolopyridine scaffold highlighted key structural features for potent PDE4 inhibition. X-ray crystallography of analogues bound to the PDE4 active site provided a rationale for the observed SAR.[2] Further optimization focused on the 5-position of the pyrazolopyridine core, where a range of substituted heterocycles demonstrated good potency.[2] Computational modeling and X-ray crystallography were instrumental in guiding the design of compounds with sub-nanomolar inhibition of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production in human peripheral blood mononuclear cells.[2]

Synthesis

An optimized, large-scale synthesis of this compound was developed to overcome the challenges of the initial medicinal chemistry route, which involved hazardous reagents and harsh conditions.

In Vitro Pharmacology

Potency and Selectivity

This compound is a highly potent inhibitor of PDE4B, with a pIC50 of 8.8.[1] It also binds to the high-affinity rolipram binding site (HARBS) with a pIC50 of 8.6.[1]

Parameter Value
PDE4B Enzyme Inhibition (pIC50)8.8[1]
High-Affinity Rolipram Binding Site (HARBS) Binding (pIC50)8.6[1]

Table 1: In Vitro Potency of this compound

In Vivo Pharmacology

This compound has demonstrated a superior therapeutic index compared to earlier PDE4 inhibitors in various preclinical models.

Rodent Lung Inflammation and Pica Models

In a rodent model of lung inflammation, this compound showed potent anti-inflammatory effects. When compared to its effect in a rat pica model (a surrogate for nausea and emesis), this compound exhibited a therapeutic index of over 150.[1] This is a significant improvement over rolipram (therapeutic index of 0.5) and roflumilast (therapeutic index of 6.4).[1]

Marmoset Human Threat Test

In a model of anxiety in common marmosets, this compound demonstrated anxiolytic effects with a therapeutic index greater than 10, whereas rolipram's therapeutic index was less than 1.[1]

Cynomolgus Macaque Object Retrieval Test

This compound was shown to enhance performance in a model of executive function in cynomolgus macaques without any observed adverse effects.[1]

Preclinical Model This compound Therapeutic Index Rolipram Therapeutic Index Roflumilast Therapeutic Index
Rodent Lung Inflammation vs. Rat Pica>150[1]0.5[1]6.4[1]
Marmoset Human Threat Test>10[1]<1[1]Not Reported

Table 2: Therapeutic Index of this compound in Preclinical Models

Preclinical Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties across multiple preclinical species, including good oral bioavailability and brain penetration.[3]

Species Dose (mg/kg, p.o.) Cmax (ng/mL) Tmax (h) AUC (ng.h/mL) t1/2 (h) Oral Bioavailability (%) Brain/Plasma Ratio (at Tmax)
Rat1141-2642314-4481.7-2.791~1
Ferret1~90Not Reported227Not ReportedNot ReportedNot Reported
Cynomolgus Macaque0.2~20Not Reported51Not ReportedNot ReportedNot Reported
Common Marmoset1~70Not Reported330Not ReportedNot ReportedNot Reported

Table 3: Preclinical Pharmacokinetic Parameters of this compound [3]

Clinical Development

Phase 1 PET Study (NCT01602900)

An open-label, non-randomized PET occupancy study was conducted in healthy male volunteers to assess the relationship between plasma concentrations of this compound and brain PDE4 occupancy.[4][5] Following a single oral dose of 14 mg, the mean plasma Cmax was 42.3 ng/mL, which resulted in a PDE4 occupancy of 48% at Tmax.[4] The in vivo affinity (EC50) of this compound was estimated to be 46 ± 3.6 ng/mL.[4]

Parameter Value
Dose14 mg (single oral dose)[4]
Mean Plasma Cmax42.3 ng/mL[4]
PDE4 Occupancy at Tmax48%[4]
In Vivo EC5046 ± 3.6 ng/mL[4]

Table 4: Human Phase 1 PET Study Results for this compound

Experimental Protocols

Rodent Lung Inflammation Model (Representative Protocol)

cluster_0 Day 0 cluster_1 Treatment cluster_2 24 hours post-LPS cluster_3 Analysis a Intratracheal administration of LPS or vehicle to rodents c Collect bronchoalveolar lavage fluid (BALF) a->c d Process lung tissue for histology a->d b Administer this compound or vehicle (e.g., 1 hour pre-LPS) b->a e Quantify inflammatory cells (e.g., neutrophils) in BALF c->e f Measure cytokine levels (e.g., TNF-α) in BALF c->f g Histopathological scoring of lung inflammation d->g

Figure 2: Workflow for a rodent lung inflammation model.

Methodology:

  • Animals: Male Wistar rats (200-250 g).

  • Induction of Inflammation: Animals are anesthetized and lipopolysaccharide (LPS; from E. coli) is administered intratracheally at a dose of 1 mg/kg in sterile saline.

  • Drug Administration: this compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at a specified time before or after LPS challenge.

  • Sample Collection: At 24 hours post-LPS administration, animals are euthanized, and bronchoalveolar lavage fluid (BALF) is collected by lavaging the lungs with phosphate-buffered saline (PBS). Lung tissue is also collected for histological analysis.

  • Analysis: Total and differential cell counts in the BALF are performed. Cytokine levels (e.g., TNF-α, IL-6) in the BALF supernatant are measured by ELISA. Lung tissue is fixed, sectioned, and stained (e.g., with hematoxylin and eosin) for histopathological evaluation of inflammation.

Marmoset Human Threat Test (Representative Protocol)

cluster_0 Acclimation cluster_1 Treatment cluster_2 Test Procedure cluster_3 Behavioral Analysis a Marmoset acclimated to the test environment b Administer this compound or vehicle (e.g., 60 minutes pre-test) a->b c An unfamiliar human approaches the marmoset's cage b->c d Human maintains eye contact for a fixed duration (e.g., 2 minutes) c->d e Record and score anxiety-like behaviors (e.g., postures, vocalizations) d->e

Figure 3: Workflow for the marmoset human threat test.

Methodology:

  • Animals: Adult common marmosets (Callithrix jacchus) housed in their home cages.

  • Drug Administration: this compound or vehicle is administered orally 60 minutes prior to the test.[3]

  • Test Procedure: An unfamiliar human experimenter stands approximately 0.5 meters from the front of the marmoset's cage and maintains direct eye contact for a 2-minute period.

  • Behavioral Recording: The marmoset's behavior is video-recorded during the test period.

  • Analysis: The frequency and duration of specific anxiety-like behaviors, such as "slit-eye" postures, tail postures, and specific vocalizations, are scored by a trained observer blind to the treatment conditions.

Cynomolgus Macaque Object Retrieval Test (Representative Protocol)

cluster_0 Training cluster_1 Treatment cluster_2 Test Session cluster_3 Performance Analysis a Macaque trained to retrieve a food reward from a transparent box b Administer this compound or vehicle a->b c Present the box with the reward in either an 'easy' or 'difficult' position b->c d Record the success rate of the first retrieval attempt c->d e Compare the percentage of correct first reaches between treatment groups d->e

Figure 4: Workflow for the cynomolgus macaque object retrieval test.

Methodology:

  • Animals: Adult cynomolgus macaques (Macaca fascicularis).

  • Apparatus: A transparent box with an opening on one side is used. A food reward (e.g., a piece of fruit) is placed inside.

  • Training: Monkeys are trained to retrieve the food reward from the box.

  • Drug Administration: this compound or vehicle is administered prior to the test session.

  • Test Procedure: The box is presented to the monkey with the reward placed in either an "easy" (near the opening) or "difficult" (deep inside, requiring a detour reach) position. The order of presentation is randomized.

  • Analysis: The primary endpoint is the percentage of trials in which the monkey successfully retrieves the reward on the first attempt.[6]

Conclusion

This compound is a potent, selective, and brain-penetrant PDE4 inhibitor that has demonstrated a significantly improved therapeutic index in preclinical models compared to earlier-generation compounds. Its ability to engage its target in the human brain at tolerable doses, coupled with its pro-cognitive and anxiolytic-like effects in non-human primates, supports its further investigation for the treatment of psychiatric and neurological disorders. The detailed data and experimental protocols provided in this document serve as a valuable resource for the scientific community to build upon this research.

References

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of GSK356278

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a summary of the in vivo experimental protocols for the characterization of GSK356278, a potent and selective phosphodiesterase 4 (PDE4) inhibitor. The following sections detail the compound's mechanism of action, present quantitative data from preclinical studies in tabular format, and outline the methodologies for key behavioral and pharmacokinetic experiments.

Mechanism of Action: PDE4 Inhibition and cAMP Signaling

This compound exerts its therapeutic effects by inhibiting phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2][3] By blocking PDE4, this compound leads to an accumulation of intracellular cAMP, which in turn activates downstream signaling cascades, primarily through Protein Kinase A (PKA).[1][3][4][5] This activation of the cAMP/PKA pathway is crucial for neuronal functions such as synaptic plasticity, learning, and memory.[1][4] The key steps in this signaling pathway are the activation of PKA by cAMP, which then phosphorylates the cAMP-response element binding protein (CREB).[1][4] Phosphorylated CREB (pCREB) acts as a transcription factor, promoting the expression of genes involved in neuronal survival and function.[4]

This compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 cAMP->PDE4 Degraded by PKA_inactive Inactive PKA cAMP->PKA_inactive Activates AMP 5'-AMP PDE4->AMP PKA_active Active PKA PKA_inactive->PKA_active CREB CREB PKA_active->CREB Phosphorylates This compound This compound This compound->PDE4 Inhibits pCREB pCREB CREB->pCREB Gene_Expression Gene Expression (Neuronal Survival, Plasticity) pCREB->Gene_Expression Promotes

Caption: this compound inhibits PDE4, increasing cAMP levels and activating the PKA/CREB signaling pathway.

Quantitative Data Summary

The following table summarizes the key quantitative data from preclinical and clinical studies of this compound.

ParameterSpecies/ModelValueReference
In Vitro Potency
PDE4B Enzyme Inhibition (pIC50)Human Recombinant8.8[2]
High-Affinity Rolipram Binding Site (HARBS) Binding (pIC50)Human Recombinant8.6[2]
Preclinical Efficacy
Anxiolytic Effect (Marmoset Human Threat Test)Common MarmosetTherapeutic Index >10[2]
Cognition Enhancement (Object Retrieval Task)Cynomolgus MacaqueEnhanced performance with no adverse effects[2]
Preclinical Safety
Therapeutic Index (Rodent Lung Inflammation vs. Rat Pica)Rat>150[2]
Human Pharmacokinetics & Pharmacodynamics
Oral DoseHealthy Male Volunteers14 mg (single dose)[4][5]
Mean Peak Plasma Concentration (Cmax)Healthy Male Volunteers42.3 ng/mL[4][5]
PDE4 Occupancy at TmaxHealthy Male Volunteers48%[4][5]
In Vivo Affinity (EC50)Healthy Male Volunteers46 ± 3.6 ng/mL[4][5]
Reduction in --INVALID-LINK---rolipram Whole Brain VT (3h post-dose)Healthy Male Volunteers17%[4][5]
Reduction in --INVALID-LINK---rolipram Whole Brain VT (8h post-dose)Healthy Male Volunteers4%[4][5]

Experimental Protocols

Anxiolytic Activity: Marmoset Human Threat Test

Objective: To assess the anxiolytic effects of this compound in a primate model of anxiety.

Experimental Workflow:

Marmoset_Human_Threat_Test_Workflow Start Start Acclimatization Animal Acclimatization (Common Marmoset) Start->Acclimatization Dosing Compound Administration (Oral this compound or Vehicle) 60 minutes pre-test Acclimatization->Dosing Test Human Threat Test (2-minute exposure to human observer) Dosing->Test Data_Collection Record Behavioral Responses (e.g., postures) Test->Data_Collection Analysis Data Analysis (Comparison between treated and vehicle groups) Data_Collection->Analysis End End Analysis->End

Caption: Workflow for the Marmoset Human Threat Test to evaluate anxiolytic effects.

Methodology:

  • Animals: Adult common marmosets (Callithrix jacchus) are used in this behavioral paradigm.[6] Animals should be housed in an appropriate environment with a regular light-dark cycle and access to food and water.

  • Drug Administration: this compound is administered orally 60 minutes prior to the test.[7] A vehicle control group should be included. For comparison, the prototypical PDE4 inhibitor rolipram can be administered subcutaneously.[7]

  • Human Threat Test Procedure:

    • The test is conducted in the animal's home cage to minimize stress from handling.[8]

    • A human observer stands in front of the cage, maintaining eye contact with the marmoset for a period of 2 minutes.

    • Behavioral responses, such as the number of specific postures indicative of anxiety, are recorded during the 2-minute test period.

  • Data Analysis: The recorded behavioral data is analyzed to compare the responses of the this compound-treated group with the vehicle-treated group. A statistically significant reduction in anxiety-related behaviors in the treated group indicates an anxiolytic effect.

Cognitive Enhancement: Cynomolgus Macaque Object Retrieval Task

Objective: To evaluate the effects of this compound on executive function and cognitive performance in a non-human primate model.

Experimental Workflow:

Object_Retrieval_Task_Workflow Start Start Training Animal Training on Object Retrieval Task (Cynomolgus Macaque) Start->Training Dosing Compound Administration (Oral this compound or Vehicle) Training->Dosing Testing Object Retrieval Task Performance (Easy and Difficult Trials) Dosing->Testing Data_Collection Record Performance Metrics (% Correct First Reach) Testing->Data_Collection Analysis Data Analysis (Comparison between treated and vehicle groups) Data_Collection->Analysis End End Analysis->End

Caption: Workflow for the Cynomolgus Macaque Object Retrieval Task for cognitive assessment.

Methodology:

  • Animals: Adult cynomolgus macaques (Macaca fascicularis) are used for this task.[2] Animals should be appropriately housed and maintained.

  • Apparatus: The task utilizes a clear acrylic box (e.g., 5x5x5 cm) with one open side, mounted on the outside of the animal's home cage.[2]

  • Drug Administration: this compound is administered orally prior to testing. A vehicle control is used for comparison.

  • Object Retrieval Procedure:

    • A food reward (e.g., raisin, fruit piece) is placed inside the box.[2]

    • The task involves both "easy" and "difficult" trials. In easy trials, the reward is placed near the opening, while in difficult trials, it is placed deep within the box, requiring a more complex retrieval strategy.[2]

    • The orientation of the open side of the box (e.g., left, right, towards the monkey) is randomized.[2]

    • The primary endpoint is the percentage of correct retrievals of the reward on the first attempt.[2]

  • Data Analysis: Performance in the this compound-treated group is compared to the vehicle-treated group, particularly on the difficult trials, to assess for cognitive enhancement.

Human Brain PDE4 Occupancy: PET Imaging Study

Objective: To quantify the occupancy of PDE4 in the human brain by this compound using Positron Emission Tomography (PET).

Experimental Workflow:

PET_Imaging_Workflow Start Start Baseline_Scan Baseline PET Scan with 11C-rolipram Start->Baseline_Scan Dosing Oral Administration of this compound (14 mg) Baseline_Scan->Dosing Post_Dose_Scans Post-Dose PET Scans (e.g., 3 and 8 hours post-dose) Dosing->Post_Dose_Scans Blood_Sampling Serial Arterial Blood Sampling (for plasma drug concentration and metabolite analysis) Dosing->Blood_Sampling Data_Analysis Kinetic Modeling of PET Data (Calculate Volume of Distribution - VT) Post_Dose_Scans->Data_Analysis Blood_Sampling->Data_Analysis Occupancy_Calculation Calculate PDE4 Occupancy Data_Analysis->Occupancy_Calculation End End Occupancy_Calculation->End

Caption: Workflow for the human PET imaging study to determine PDE4 occupancy.

Methodology:

  • Subjects: Healthy human volunteers are recruited for this study.[4][5]

  • PET Radiotracer: --INVALID-LINK---rolipram, a radiolabeled ligand that binds to PDE4, is used for imaging.[4][5]

  • Study Design:

    • A baseline PET scan is acquired before the administration of this compound.[4][5]

    • A single oral dose of this compound (e.g., 14 mg) is administered.[4][5]

    • Follow-up PET scans are conducted at specific time points post-dose (e.g., 3 and 8 hours).[4][5]

  • Data Acquisition and Analysis:

    • Dynamic PET emission data is collected.

    • A metabolite-corrected arterial input function is used for kinetic modeling.[4][5]

    • The volume of distribution (VT) of --INVALID-LINK---rolipram is estimated using a two-tissue compartment model.[4][5]

    • PDE4 occupancy is calculated by comparing the VT at baseline and post-dose time points.[5]

    • Plasma concentrations of this compound are measured from blood samples to establish a relationship between drug concentration and enzyme occupancy.[5]

References

Application Notes and Protocols for Cell-Based Assays Using GSK356278

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK356278 is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels, which in turn modulates various cellular processes, including inflammation and neuronal function.[2][3] These application notes provide detailed protocols for two key cell-based assays to characterize the activity of this compound: an anti-inflammatory assay measuring the inhibition of TNF-α release and a target engagement assay quantifying cAMP accumulation.

Data Presentation

The following table summarizes the quantitative data for this compound in relevant cell-based assays.

Assay TypeCell Type/SystemParameterValueReference
PDE4B Enzyme InhibitionRecombinant Human PDE4BpIC508.8[1]
TNF-α Release InhibitionHuman Whole Blood (LPS-stimulated)pIC507.6[4]
PDE4 Target Occupancy (in vivo)Human BrainEC5046 ± 3.6 ng/mL[5]

Signaling Pathway

The primary mechanism of action for this compound is the inhibition of PDE4, which prevents the hydrolysis of cAMP to AMP. The resulting increase in intracellular cAMP activates Protein Kinase A (PKA). Activated PKA can then phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB).[2][4][6] Phosphorylated CREB (pCREB) translocates to the nucleus and promotes the transcription of genes involved in anti-inflammatory responses and neuronal plasticity.[2][7]

This compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 PKA_inactive Inactive PKA cAMP->PKA_inactive Binds to AMP AMP PDE4->AMP Hydrolyzes This compound This compound This compound->PDE4 Inhibits PKA_active Active PKA PKA_inactive->PKA_active Activates CREB CREB PKA_active->CREB Phosphorylates pCREB pCREB Gene_Transcription Gene Transcription (Anti-inflammatory, Neuroplasticity) pCREB->Gene_Transcription Promotes Workflow for TNF-α Release Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Compound Prepare this compound Dilutions Add_Compound Add this compound/ Vehicle Prepare_Compound->Add_Compound Collect_Blood Collect Heparinized Whole Blood Add_Blood Add Blood to 96-well Plate Collect_Blood->Add_Blood Add_Blood->Add_Compound Pre_Incubate Pre-incubate (30 min, 37°C) Add_Compound->Pre_Incubate Add_LPS Add LPS (10 ng/mL) Pre_Incubate->Add_LPS Incubate Incubate (4-6 hours, 37°C) Add_LPS->Incubate Centrifuge Centrifuge Plate Incubate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant ELISA Measure TNF-α (ELISA) Collect_Supernatant->ELISA Data_Analysis Calculate IC50 ELISA->Data_Analysis Workflow for cAMP Accumulation Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture_Cells Culture HEK293 Cells Seed_Cells Seed Cells in 384-well Plate Culture_Cells->Seed_Cells Prepare_Compounds Prepare this compound, Forskolin, IBMX Add_Compounds Add Compounds Prepare_Compounds->Add_Compounds Seed_Cells->Add_Compounds Incubate_1 Incubate (30 min, RT) Add_Compounds->Incubate_1 Add_HTRF Add HTRF Reagents Incubate_1->Add_HTRF Incubate_2 Incubate (60 min, RT) Add_HTRF->Incubate_2 Read_Plate Read Plate (HTRF Reader) Incubate_2->Read_Plate Data_Analysis Calculate cAMP Concentration & EC50 Read_Plate->Data_Analysis

References

Application Notes and Protocols for GSK356278 in Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical use of GSK356278, a potent and selective phosphodiesterase 4 (PDE4) inhibitor, in rodent models. The following protocols and data are based on publicly available information and are intended to guide researchers in designing their own studies.

Mechanism of Action

This compound is a brain-penetrant PDE4 inhibitor.[1] PDE4 is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various signaling pathways. By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels, which in turn modulates downstream signaling cascades involved in inflammation and neuronal function. This compound specifically targets the high-affinity rolipram binding site of the PDE4 enzyme.[1]

This compound Signaling Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 cAMP->PDE4 Degraded by PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE4->AMP Produces CREB CREB (phosphorylated) PKA->CREB Phosphorylates Inflammation Decreased Inflammation CREB->Inflammation Neuronal_Function Modulated Neuronal Function CREB->Neuronal_Function This compound This compound This compound->PDE4 Inhibits

Figure 1: Simplified signaling pathway of this compound action.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound from preclinical rodent studies. It is important to note that specific dosages for efficacy studies in the rodent lung inflammation and rat pica models were not explicitly detailed in the primary publication; therefore, a potential effective dose range is inferred based on pharmacokinetic data and typical dosages for PDE4 inhibitors in similar models.

ParameterSpeciesModelRoute of AdministrationDosage/ConcentrationOutcomeReference
Pharmacokinetics Rat (CD)Brain PenetrationOral (p.o.)1 mg/kgAssessed brain and blood concentrations 2 hours post-dose.Rutter et al., 2014
Efficacy RodentLung Inflammation (LPS-induced)Oral (p.o.)0.1 - 1 mg/kg (Inferred)Contributed to a therapeutic index of >150.Rutter et al., 2014
Side Effect Profile RatPica (Cisplatin-induced)Oral (p.o.)0.1 - 1 mg/kg (Inferred)Used to determine the therapeutic index against emetic-like behavior.Rutter et al., 2014

*Note: The specific effective doses for the lung inflammation and pica models were not provided in the primary literature. The listed range is an educated estimation based on the reported pharmacokinetic studies and the general potency of the compound.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound in rodent models, based on established methodologies.

Protocol 1: Evaluation of Anti-Inflammatory Effects in a Rat Model of LPS-Induced Lung Inflammation

Objective: To assess the efficacy of this compound in reducing lung inflammation induced by lipopolysaccharide (LPS) in rats.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% HPMC, 0.1% Tween 80 in sterile water)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Equipment for intratracheal instillation

  • Materials for bronchoalveolar lavage (BAL) and tissue collection

  • ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)

  • Myeloperoxidase (MPO) assay kit

Procedure:

  • Animal Acclimation: House rats in a controlled environment for at least one week prior to the experiment with free access to food and water.

  • Group Allocation: Randomly divide animals into the following groups (n=8-10 per group):

    • Vehicle control + Saline

    • Vehicle control + LPS

    • This compound (e.g., 0.1, 0.3, 1 mg/kg) + LPS

  • This compound Administration: Prepare a suspension of this compound in the chosen vehicle. Administer the designated dose of this compound or vehicle orally (p.o.) via gavage 1 hour prior to LPS challenge.

  • Induction of Lung Inflammation: Anesthetize the rats. Intratracheally instill a single dose of LPS (e.g., 5 mg/kg) dissolved in sterile saline. The control group will receive sterile saline only.

  • Monitoring and Sample Collection: At a predetermined time point (e.g., 4-6 hours) after LPS administration, euthanize the animals.

  • Bronchoalveolar Lavage (BAL): Perform BAL to collect lung fluid. Centrifuge the BAL fluid to separate cells from the supernatant.

  • Tissue Collection: Perfuse the lungs and collect lung tissue for histological analysis and MPO assay.

  • Analysis:

    • Count the total and differential inflammatory cells in the BAL fluid.

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BAL supernatant using ELISA.

    • Determine the MPO activity in lung tissue homogenates as an indicator of neutrophil infiltration.

    • Perform histological examination of lung tissue sections to assess the degree of inflammation and tissue damage.

LPS Lung Inflammation Workflow cluster_pre_treatment Pre-treatment cluster_inflammation Inflammation Induction cluster_analysis Analysis Acclimation Animal Acclimation Grouping Group Allocation Acclimation->Grouping Dosing Oral Administration (Vehicle or this compound) Grouping->Dosing Anesthesia Anesthesia Dosing->Anesthesia 1 hour post-dose LPS_Challenge Intratracheal LPS Instillation Anesthesia->LPS_Challenge Euthanasia Euthanasia & Sample Collection LPS_Challenge->Euthanasia 4-6 hours post-LPS BAL Bronchoalveolar Lavage (Cell Count, Cytokines) Euthanasia->BAL Histology Lung Histology Euthanasia->Histology MPO MPO Assay Euthanasia->MPO

Figure 2: Experimental workflow for the rat LPS-induced lung inflammation model.

Protocol 2: Assessment of Emetic-Like Behavior in a Rat Pica Model

Objective: To evaluate the potential of this compound to induce pica (the ingestion of non-nutritive substances), which is used as a surrogate for emesis in rats.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% HPMC, 0.1% Tween 80 in sterile water)

  • Cisplatin

  • Sterile saline

  • Kaolin pellets (non-nutritive clay)

  • Standard rat chow

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Metabolic cages for individual housing and measurement of food and kaolin intake

Procedure:

  • Animal Acclimation: Individually house rats in metabolic cages for several days to acclimate them to the environment and the presence of kaolin.

  • Baseline Measurement: For 24-48 hours prior to the experiment, provide pre-weighed amounts of standard chow and kaolin pellets and measure daily consumption to establish a baseline.

  • Group Allocation: Randomly assign animals to the following groups (n=8-10 per group):

    • Vehicle control + Saline

    • Vehicle control + Cisplatin

    • This compound (e.g., 0.1, 0.3, 1 mg/kg) + Cisplatin

  • This compound Administration: Administer the designated dose of this compound or vehicle orally (p.o.) via gavage.

  • Induction of Pica: One hour after this compound or vehicle administration, administer cisplatin (e.g., 3-6 mg/kg, intraperitoneally) to induce pica. The control group will receive an equivalent volume of sterile saline.

  • Measurement of Intake: Over the next 24-48 hours, measure the consumption of kaolin and standard chow at regular intervals.

  • Analysis: Compare the amount of kaolin consumed by the this compound-treated groups to the vehicle-treated, cisplatin-challenged group. A significant increase in kaolin consumption is indicative of pica. This data is used to determine the dose at which this compound induces this side effect, which is then compared to its effective dose in therapeutic models to calculate a therapeutic index.

These protocols provide a foundation for the investigation of this compound in rodent models. Researchers should adapt these protocols to their specific experimental needs and ensure all procedures are in accordance with institutional animal care and use guidelines.

References

Application Notes and Protocols for GSK356278 Administration in Animal Models of Huntington's Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Huntington's disease (HD) is an autosomal dominant neurodegenerative disorder characterized by motor, cognitive, and psychiatric deficits. A key pathological feature is the mutation of the huntingtin (HTT) gene, which leads to the production of mutant huntingtin protein (mHTT). This triggers a cascade of detrimental cellular events, including transcriptional dysregulation. Notably, the expression and function of cAMP response element-binding protein (CREB) and brain-derived neurotrophic factor (BDNF) are significantly impaired in HD.[1]

Phosphodiesterase 4 (PDE4) inhibitors are a class of drugs that have shown therapeutic potential in various preclinical models of psychiatric and neurological diseases.[2] These inhibitors work by increasing intracellular levels of cyclic adenosine monophosphate (cAMP), a crucial second messenger. This elevation in cAMP can, in turn, activate signaling pathways that positively modulate the levels of CREB and BDNF, which are compromised in Huntington's disease.[1] Preclinical studies with PDE4 inhibitors, such as rolipram, have demonstrated neuroprotective effects in animal models of HD, suggesting that this class of compounds could be a viable therapeutic strategy.[3]

GSK356278 is a potent, selective, and brain-penetrant PDE4 inhibitor.[2] While preclinical studies have demonstrated its anxiolytic and cognition-enhancing effects in various animal models, to date, no specific studies on the administration of this compound in animal models of Huntington's disease have been published.[2] However, based on the known mechanism of action of PDE4 inhibitors and the positive results from other compounds in this class in HD models, this compound presents a promising candidate for investigation.

These application notes provide a generalized framework for the preclinical evaluation of this compound in established mouse models of Huntington's disease, drawing upon common methodologies and endpoints used in the field.

Signaling Pathway of PDE4 Inhibitors in Huntington's Disease

PDE4_Inhibition_Pathway cluster_neuron Neuron This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates & Activates BDNF BDNF Gene Transcription CREB->BDNF Promotes Neuroprotection Neuroprotection & Improved Neuronal Function BDNF->Neuroprotection Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment cluster_analysis Data Analysis Animal_Model Select HD Animal Model (e.g., R6/2, zQ175) Grouping Randomize into Treatment Groups (Vehicle, this compound doses) Animal_Model->Grouping Dosing Chronic Administration of this compound (e.g., oral gavage, intraperitoneal injection) Grouping->Dosing Monitoring Regular Monitoring (Body weight, general health) Dosing->Monitoring Behavioral Behavioral Testing (Motor and cognitive function) Monitoring->Behavioral Biochemical Biochemical Analysis (Brain tissue collection) Behavioral->Biochemical Histological Histopathological Analysis Biochemical->Histological Data_Analysis Statistical Analysis of Behavioral, Biochemical, and Histological Data Histological->Data_Analysis

References

Application Notes and Protocols for Measuring Brain Penetration of GSK356278

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK356278 is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE4, this compound increases intracellular cAMP levels, a mechanism that has shown therapeutic potential in treating central nervous system (CNS) disorders.[1] Effective target engagement within the brain is paramount for the efficacy of any CNS drug candidate. Therefore, accurate measurement of brain penetration is a critical step in the preclinical and clinical development of this compound.

These application notes provide an overview of key methodologies to assess the brain penetration of this compound, including preclinical evaluation in animal models and clinical evaluation in humans. Detailed protocols for in vivo microdialysis and brain-to-plasma ratio determination in rats are provided, alongside a description of a human Positron Emission Tomography (PET) study.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the brain penetration and target engagement of this compound.

Table 1: Preclinical Pharmacokinetics of this compound

SpeciesAdministration RouteKey FindingsReference
Rat, Marmoset, Cynomolgus Monkey, FerretOral and IntravenousThis compound is a brain-penetrant PDE4 inhibitor.[1][2][1][2]

Table 2: Human Brain PDE4 Occupancy by this compound Measured by --INVALID-LINK---rolipram PET [3][4]

ParameterValue
Dose of this compound Single 14 mg oral dose
Mean Plasma Cmax 42.3 ng/mL
PDE4 Occupancy at Tmax 48%
In vivo EC50 46 ± 3.6 ng/mL
Reduction in --INVALID-LINK---rolipram whole brain VT at 3h post-dose 17% (p = 0.01)
Reduction in --INVALID-LINK---rolipram whole brain VT at 8h post-dose 4%

Signaling Pathway

This compound is a phosphodiesterase 4 (PDE4) inhibitor. PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger in signal transduction pathways. By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors like cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function.

Extracellular Signal Extracellular Signal GPCR G-Protein Coupled Receptor (GPCR) Extracellular Signal->GPCR G_Protein G-Protein GPCR->G_Protein AC Adenylyl Cyclase (AC) G_Protein->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC converts PDE4 Phosphodiesterase 4 (PDE4) cAMP->PDE4 degraded by PKA Protein Kinase A (PKA) cAMP->PKA activates AMP AMP PDE4->AMP Cellular_Response Cellular Response (e.g., CREB phosphorylation) PKA->Cellular_Response leads to This compound This compound This compound->PDE4 inhibits cluster_preclinical Preclinical Assessment (Rodent) cluster_clinical Clinical Assessment (Human) Dosing Drug Administration (e.g., oral, IV) Sample_Collection Blood and Brain Sample Collection Dosing->Sample_Collection Microdialysis_Surgery Microdialysis Probe Implantation Brain_Homogenate Brain Homogenate Preparation Sample_Collection->Brain_Homogenate Plasma_Separation Plasma Separation Sample_Collection->Plasma_Separation Quant_Total Quantification of Total Drug (LC-MS/MS) Brain_Homogenate->Quant_Total Plasma_Separation->Quant_Total Kp Calculate Kp (Brain/Plasma Ratio) Quant_Total->Kp Microdialysis_Sampling Dialysate Sampling from Extracellular Fluid Microdialysis_Surgery->Microdialysis_Sampling Quant_Unbound Quantification of Unbound Drug (LC-MS/MS) Microdialysis_Sampling->Quant_Unbound Kp_uu Determine Unbound Brain Concentration (Kp,uu) Quant_Unbound->Kp_uu Baseline_PET Baseline PET Scan with [11C](R)-rolipram GSK_Dose Oral Administration of This compound Baseline_PET->GSK_Dose Post_Dose_PET Post-dose PET Scans GSK_Dose->Post_Dose_PET Data_Analysis Data Analysis and Occupancy Modeling Post_Dose_PET->Data_Analysis Occupancy Determine PDE4 Occupancy and EC50 Data_Analysis->Occupancy

References

Application Notes and Protocols for Assessing GSK356278 Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for assessing the target engagement of GSK356278, a potent and selective inhibitor of phosphodiesterase 4 (PDE4). The following protocols and data are intended to guide researchers in pharmacology, drug discovery, and development in characterizing the interaction of this compound with its molecular target, PDE4.

Introduction

This compound is a brain-penetrant PDE4 inhibitor that elevates intracellular levels of cyclic adenosine monophosphate (cAMP) by inhibiting its degradation.[1] This mechanism of action underlies its potential therapeutic effects in psychiatric and neurologic diseases.[1] Verifying that this compound effectively engages its target, PDE4, in various experimental systems is crucial for interpreting pharmacological data and guiding clinical development. These notes detail biochemical, cellular, and in vivo techniques to quantify the target engagement of this compound.

Signaling Pathway of this compound

This compound inhibits the PDE4 enzyme, which is responsible for the hydrolysis of cAMP to AMP. This inhibition leads to an accumulation of intracellular cAMP, which in turn activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC). This signaling cascade ultimately modulates the transcription of various genes through the phosphorylation of the cAMP response element-binding protein (CREB).

GSK356278_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP AMP AMP cAMP->AMP Hydrolyzes PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates PDE4 PDE4 PDE4->AMP Catalyzes This compound This compound This compound->PDE4 Inhibits CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Modulates

Caption: Simplified signaling pathway of this compound action. (Within 100 characters)

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound in comparison to other well-known PDE4 inhibitors.

Table 1: In Vitro Potency and Binding Affinity of PDE4 Inhibitors

CompoundTargetAssay TypeValueReference
This compound Human PDE4BEnzyme InhibitionpIC50 = 8.8[1][2]
This compound Human HARBS*Radioligand BindingpIC50 = 8.6[1][2][3]
RolipramPDE4AEnzyme InhibitionIC50 ≈ 3 nM[4]
RolipramPDE4BEnzyme InhibitionIC50 ≈ 130 nM[4]
RolipramPDE4DEnzyme InhibitionIC50 ≈ 240 nM[4]
RoflumilastPDE4Enzyme InhibitionIC50 ≈ 0.5-12 nM[1]

*HARBS: High-Affinity Rolipram Binding Site

Table 2: In Vivo Human PDE4 Target Engagement of this compound (PET Study)

ParameterValueConditionsReference
Dose14 mg (single oral dose)Healthy male volunteers[3]
Peak Plasma Concentration (Cmax)42.3 ng/mL~3 hours post-dose[3]
PDE4 Occupancy at Cmax48%PET with --INVALID-LINK---rolipram[3]
Half Maximal Effective Concentration (EC50)46 ± 3.6 ng/mLIn vivo affinity estimation[3]
Reduction in --INVALID-LINK---rolipram VT**17%3 hours post-dose[3]

**VT: Volume of Distribution

Experimental Protocols

Biochemical Assay: PDE4 Enzyme Inhibition

This protocol describes a method to determine the in vitro potency of this compound against PDE4B.

Principle: The assay measures the hydrolysis of cAMP by recombinant human PDE4B. The amount of remaining cAMP is quantified, and the inhibitory effect of this compound is determined.

Materials:

  • Recombinant human PDE4B enzyme

  • This compound

  • cAMP

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)

  • Detection reagents (e.g., luminescence-based cAMP quantification kit)

  • 96-well or 384-well microplates

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then in assay buffer.

  • Add the diluted this compound or vehicle (DMSO) to the microplate wells.

  • Add the PDE4B enzyme to the wells and incubate for a short period (e.g., 15 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding a fixed concentration of cAMP.

  • Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 30°C.

  • Stop the reaction according to the detection kit instructions.

  • Add the cAMP detection reagents and measure the signal (e.g., luminescence) using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the pIC50 value by fitting the data to a four-parameter logistic equation.

PDE4_Inhibition_Workflow A Prepare this compound Dilutions B Add this compound/Vehicle to Plate A->B C Add PDE4B Enzyme B->C D Incubate C->D E Add cAMP Substrate D->E F Incubate (Reaction) E->F G Stop Reaction F->G H Add Detection Reagents G->H I Read Signal H->I J Data Analysis (pIC50) I->J

Caption: Workflow for the PDE4 enzyme inhibition assay. (Within 100 characters)
Biochemical Assay: Radioligand Binding to HARBS

This protocol details a method to measure the binding affinity of this compound to the high-affinity rolipram binding site (HARBS) on PDE4.

Principle: This is a competitive binding assay where the ability of this compound to displace a radiolabeled ligand (e.g., [3H]rolipram) from PDE4 is measured.

Materials:

  • Source of PDE4 (e.g., brain tissue homogenates or cells expressing PDE4)

  • [3H]rolipram

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2)

  • Wash buffer (e.g., ice-cold binding buffer)

  • Scintillation cocktail

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound.

  • In a microplate or tubes, combine the PDE4 source, a fixed concentration of [3H]rolipram, and varying concentrations of this compound or vehicle.

  • Incubate the mixture to allow binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

  • Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Determine the specific binding at each this compound concentration and calculate the pIC50 value.

Cellular Assay: Intracellular cAMP Measurement

This protocol describes a method to assess the functional consequence of PDE4 inhibition by this compound in a cellular context.

Principle: Inhibition of PDE4 by this compound in intact cells leads to an increase in intracellular cAMP levels, which can be quantified using various methods, such as TR-FRET.

Materials:

  • A suitable cell line (e.g., HEK293 cells)

  • This compound

  • A stimulant to increase basal cAMP levels (e.g., forskolin)

  • Cell culture medium and reagents

  • cAMP detection kit (e.g., LANCE Ultra cAMP TR-FRET kit)

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Seed cells in a microplate and culture overnight.

  • Pre-treat the cells with varying concentrations of this compound for a defined period (e.g., 30 minutes).

  • Stimulate the cells with a sub-maximal concentration of forskolin to induce cAMP production.

  • Incubate for a specific time (e.g., 15-30 minutes).

  • Lyse the cells and perform the cAMP measurement according to the manufacturer's protocol for the TR-FRET assay.

  • Measure the TR-FRET signal and calculate the intracellular cAMP concentration.

  • Determine the EC50 value for this compound-induced cAMP accumulation.

Cellular_cAMP_Workflow A Seed Cells B Pre-treat with this compound A->B C Stimulate with Forskolin B->C D Incubate C->D E Lyse Cells & Add TR-FRET Reagents D->E F Measure TR-FRET Signal E->F G Data Analysis (EC50) F->G

Caption: Workflow for the cellular cAMP accumulation assay. (Within 100 characters)
In Vivo Assay: Positron Emission Tomography (PET) Imaging

This section provides a general overview of the methodology for assessing PDE4 target engagement in the human brain using PET.

Principle: A radiolabeled tracer that binds to PDE4, such as --INVALID-LINK---rolipram, is administered to subjects. The displacement of this tracer by a non-radiolabeled drug like this compound is measured by PET imaging, allowing for the quantification of target occupancy.

Procedure Overview:

  • Baseline Scan: A PET scan is performed after the administration of --INVALID-LINK---rolipram to determine the baseline binding of the tracer to PDE4.

  • Drug Administration: A single oral dose of this compound is administered to the subject.

  • Post-dose Scans: Subsequent PET scans with --INVALID-LINK---rolipram are performed at various time points after this compound administration (e.g., 3 and 8 hours).

  • Blood Sampling: Arterial blood samples are collected throughout the scans to measure the concentration of the radiotracer and this compound in the plasma.

  • Data Analysis:

    • The volume of distribution (VT) of the radiotracer in the brain is calculated for each scan.

    • The reduction in VT after this compound administration is used to calculate the percentage of PDE4 occupancy.

    • The relationship between plasma concentration of this compound and PDE4 occupancy is modeled to estimate the in vivo EC50.

Conclusion

The techniques described in these application notes provide a comprehensive framework for assessing the target engagement of this compound. By employing a combination of biochemical, cellular, and in vivo methods, researchers can gain a thorough understanding of the pharmacological profile of this PDE4 inhibitor, which is essential for its continued development as a potential therapeutic agent.

References

Application Notes and Protocols for GSK356278 in Primary Neuronal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing GSK356278, a potent and selective phosphodiesterase 4 (PDE4) inhibitor, in primary neuronal culture studies. The protocols outlined below are intended to facilitate research into the neuroprotective and neuromodulatory effects of this compound.

Introduction

This compound is a brain-penetrant small molecule that selectively inhibits PDE4, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE4, this compound elevates intracellular cAMP levels, which in turn activates downstream signaling pathways involved in neuronal survival, synaptic plasticity, and cognitive function.[3][4] These pathways include the protein kinase A (PKA), cAMP response element-binding protein (CREB), and brain-derived neurotrophic factor (BDNF) signaling cascades.[3] This document provides detailed protocols for the preparation and application of this compound in primary neuronal cultures, along with methods to assess its biological activity.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, providing a reference for dose-selection in experimental designs.

ParameterValueSpecies/SystemReference
pIC50 (PDE4B) 8.8Human recombinant[2]
pIC50 (HARBS) 8.6Rat brain[2]
EC50 (in vivo) 46 ± 3.6 ng/mLHuman brain (PET)

HARBS: High-Affinity Rolipram Binding Site

Signaling Pathway

The mechanism of action of this compound involves the inhibition of PDE4, leading to an accumulation of intracellular cAMP. This activates PKA, which in turn phosphorylates and activates the transcription factor CREB. Phosphorylated CREB (pCREB) translocates to the nucleus and promotes the transcription of genes containing cAMP response elements (CRE), including the gene for BDNF. Increased BDNF expression and secretion can then promote neuronal survival, growth, and synaptic plasticity.

GSK356278_Signaling_Pathway cluster_nucleus Cellular Compartments This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB BDNF_Gene BDNF Gene Transcription pCREB->BDNF_Gene Promotes BDNF BDNF Secretion BDNF_Gene->BDNF Neuronal_Effects Neuroprotection & Synaptic Plasticity BDNF->Neuronal_Effects Experimental_Workflow cluster_assays Downstream Assays Start Primary Neuronal Culture (DIV 7-10) Treatment Treat with this compound (e.g., 0.1, 1, 10 µM) Start->Treatment Incubation Incubate for desired time (e.g., 1-24 hours) Treatment->Incubation cAMP_Assay cAMP Measurement (ELISA) Incubation->cAMP_Assay pCREB_Assay pCREB/CREB Ratio (Western Blot) Incubation->pCREB_Assay BDNF_Assay BDNF Secretion (ELISA) Incubation->BDNF_Assay Neuroprotection_Assay Neuroprotection Assay (e.g., against glutamate) Incubation->Neuroprotection_Assay

References

Troubleshooting & Optimization

Technical Support Center: Optimizing GSK356278 Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the in vitro use of GSK356278, a potent and selective phosphodiesterase 4 (PDE4) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that selectively targets phosphodiesterase 4 (PDE4). PDE4 is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various signaling pathways. By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP. This, in turn, activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC), modulating cellular functions including inflammation and neuronal activity.

Q2: What are the reported IC50 values for this compound?

A2: The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. For this compound, the following values have been reported in biochemical assays:

TargetpIC50IC50 (nM)Assay Type
PDE4B8.8~1.58Enzyme Activity Assay

Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.

Q3: What is a good starting concentration range for my cell-based assays?

A3: The optimal concentration of this compound will vary depending on the cell type, assay endpoint, and incubation time. Based on its high potency in biochemical assays, a good starting point for cell-based assays is to perform a dose-response curve ranging from 0.1 nM to 1 µM. It is recommended to include concentrations both above and below the reported IC50 value to capture the full dynamic range of the response.

Q4: How should I prepare and store this compound stock solutions?

A4: For optimal results, proper handling and storage of this compound are critical.

  • Solubilization: this compound is a solid. For in vitro experiments, it is recommended to first dissolve the compound in a non-polar organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium or assay buffer. Ensure the final DMSO concentration in your experiment is kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity. Always include a vehicle control (medium or buffer with the same final concentration of DMSO) in your experiments.

Troubleshooting Guides

Issue 1: No or low activity of this compound in cell-based assays.
Possible Cause Troubleshooting Steps
Incorrect Concentration Range Perform a wider dose-response experiment, for example, from 0.01 nM to 10 µM.
Compound Instability Prepare fresh dilutions from a frozen stock for each experiment. Avoid prolonged storage of diluted solutions in aqueous buffers.
Cell Type Insensitivity Confirm that your cell line expresses PDE4. You can check this through literature searches, qPCR, or Western blotting.
Assay Endpoint Insensitivity Ensure your chosen assay is sensitive to changes in cAMP levels. Consider using a direct cAMP measurement assay as a positive control.
Poor Cell Permeability While this compound is known to be brain-penetrant, individual cell lines may have different permeability characteristics. If you suspect this is an issue, consider using a cell line with known good permeability to small molecules for initial validation.
Issue 2: High variability in results between experiments.
Possible Cause Troubleshooting Steps
Inconsistent Cell Health Use cells with a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment.
Inconsistent Compound Dilutions Prepare fresh serial dilutions for each experiment. Use calibrated pipettes and ensure thorough mixing.
Variable Incubation Times Use a precise timer for all incubation steps.
Edge Effects in Multi-well Plates To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media.
Reagent Variability Use the same batch of reagents (e.g., media, serum) for a set of experiments. Qualify new batches of critical reagents before use.
Issue 3: Observed cytotoxicity at higher concentrations.
Possible Cause Troubleshooting Steps
Off-Target Effects High concentrations of any small molecule can lead to off-target effects. If cytotoxicity is observed at concentrations significantly higher than the expected effective range, it may not be related to PDE4 inhibition. Focus on the concentration range that provides the desired biological effect without significant cell death.
Solvent Toxicity Ensure the final DMSO concentration is not exceeding 0.1-0.5%. Run a vehicle control with the highest concentration of DMSO used in your experiment to assess its specific toxicity.
On-Target Toxicity in Specific Cell Types In some cell lines, sustained high levels of cAMP can be cytotoxic. If you suspect this, perform a time-course experiment to determine if shorter incubation times can achieve the desired effect without inducing cell death.

Experimental Protocols

General Cell Culture and Treatment with this compound
  • Cell Seeding: Plate your cells of interest in a suitable multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere and recover overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium from a concentrated DMSO stock. Also, prepare a vehicle control with the same final DMSO concentration.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 1, 6, 12, or 24 hours) at 37°C in a humidified CO2 incubator.

  • Assay: Proceed with your desired downstream assay (e.g., cAMP measurement, cytokine analysis, cell viability).

Measurement of Intracellular cAMP Levels

A common method to confirm the activity of this compound is to measure the resulting increase in intracellular cAMP.

  • Cell Treatment: Treat cells with this compound as described in the general protocol. It is advisable to include a positive control, such as Forskolin (an adenylyl cyclase activator), to induce a strong cAMP response.

  • Cell Lysis: After incubation, lyse the cells according to the manufacturer's protocol of your chosen cAMP assay kit.

  • cAMP Detection: Perform the cAMP measurement using a competitive immunoassay (ELISA) or a bioluminescence-based assay.

  • Data Analysis: Calculate the concentration of cAMP in each sample and plot it against the concentration of this compound to generate a dose-response curve.

Cell Viability Assay (MTT/MTS)

To assess the cytotoxic potential of this compound on your cells.

  • Cell Treatment: Treat cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.

  • Absorbance Reading: For MTT, solubilize the formazan crystals with a solubilization buffer before reading the absorbance. For MTS, the product is soluble and absorbance can be read directly.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the inhibitor concentration.

Visualizations

GSK356278_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates AMP AMP PDE4->AMP Degrades CREB CREB PKA->CREB Phosphorylates This compound This compound This compound->PDE4 Inhibits Gene Gene Transcription CREB->Gene

Caption: this compound signaling pathway.

Experimental_Workflow start Start prep Prepare this compound Stock Solution (DMSO) start->prep seed Seed Cells in Multi-well Plates prep->seed treat Prepare Serial Dilutions & Treat Cells seed->treat incubate Incubate for Desired Time treat->incubate assay Perform Downstream Assay (e.g., cAMP, Cytokine, Viability) incubate->assay read Acquire Data (e.g., Plate Reader) assay->read analyze Analyze Data & Generate Dose-Response Curve read->analyze end End analyze->end

Caption: A typical experimental workflow for in vitro studies with this compound.

Troubleshooting_Logic start No/Low Activity Observed q1 Is the concentration range appropriate? start->q1 sol1 Widen Dose-Response (e.g., 0.01 nM - 10 µM) q1->sol1 No q2 Is the cell line known to express PDE4? q1->q2 Yes a1_yes Yes a1_no No treat treat sol1->treat sol2 Verify PDE4 Expression (qPCR/Western Blot) q2->sol2 No q3 Are you using freshly prepared dilutions? q2->q3 Yes a2_yes Yes a2_no No sol2->treat sol3 Prepare Fresh Dilutions from Stock for Each Use q3->sol3 No q4 Is the assay endpoint sensitive to cAMP changes? q3->q4 Yes a3_yes Yes a3_no No sol3->treat sol4 Use a Direct cAMP Measurement Assay q4->sol4 No end Consult Further Technical Support q4->end Yes a4_yes Yes a4_no No sol4->treat

Caption: A troubleshooting decision tree for low or no activity of this compound.

Troubleshooting GSK356278 solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK356278. The following information is designed to address common issues, particularly those related to solubility, that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a potent, selective, and brain-penetrant phosphodiesterase 4 (PDE4) inhibitor.[1][2][3] It has been investigated for its anxiolytic and cognition-enhancing effects.[1][4] By inhibiting PDE4, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels.[5]

Q2: What is the primary mechanism of action for this compound?

A2: this compound functions by inhibiting the PDE4 enzyme, which is responsible for hydrolyzing cAMP to the inactive AMP.[5] This inhibition leads to an accumulation of cAMP in cells, which can modulate various downstream signaling pathways, including those involved in inflammation and neuronal function.[6][7][8]

Q3: My this compound powder won't dissolve in my aqueous buffer. What should I do?

A3: Small molecule inhibitors like this compound often have low aqueous solubility.[9] It is recommended to first prepare a concentrated stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) and then dilute this stock into your aqueous experimental buffer. Ensure the final concentration of the organic solvent in your assay is low (typically <1%) to avoid off-target effects.[9]

Q4: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous buffer. How can I prevent this?

A4: This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous solution where it is less soluble.[9] Here are several strategies to troubleshoot this:

  • Lower the Final Concentration: The most straightforward approach is to work with a lower final concentration of this compound in your assay.

  • Optimize Solvent Concentration: While the goal is to keep the organic solvent concentration low, sometimes a slightly higher concentration (e.g., up to 1-2% DMSO) may be necessary to maintain solubility, provided it does not interfere with your experimental system.

  • Use a Co-Solvent: The addition of a co-solvent to your aqueous buffer can improve solubility. Options include ethanol, methanol, or polyethylene glycol (PEG).

  • pH Adjustment: The solubility of many compounds is pH-dependent.[9] If the structure of this compound contains ionizable groups, adjusting the pH of your buffer may enhance its solubility.

  • Utilize Excipients: For challenging compounds, the use of solubilizing agents like cyclodextrins can be effective.[9]

Troubleshooting Guide: Solubility Issues

Problem: Difficulty Dissolving this compound Powder

If you are having trouble dissolving the this compound powder to make a stock solution, consider the following steps:

  • Select an Appropriate Organic Solvent: DMSO is a common choice for creating stock solutions of small molecule inhibitors.[9] Other potential solvents include N,N-dimethylformamide (DMF) or ethanol.

  • Gentle Heating: Gently warm the solution to 37°C to aid dissolution. Avoid excessive heat, which could degrade the compound.

  • Vortexing and Sonication: After adding the solvent, vortex the solution thoroughly. If the compound remains undissolved, sonication can help to break up aggregates and facilitate dissolution.[9]

Illustrative Solubility Data for this compound

The following table provides an illustrative summary of this compound solubility in various solvents. Note: This data is for illustrative purposes and should be confirmed experimentally.

SolventTemperatureMaximum Solubility (Approx.)
Water25°C< 0.1 mg/mL
PBS (pH 7.4)25°C< 0.1 mg/mL
DMSO25°C≥ 50 mg/mL
Ethanol25°C~10 mg/mL
DMF25°C≥ 30 mg/mL

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
  • Determine the Molecular Weight: The molecular weight of this compound is 439.54 g/mol .[3]

  • Calculate the Required Mass: To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 439.54 g/mol * (1000 mg / 1 g) = 4.3954 mg

  • Dissolution:

    • Weigh out approximately 4.4 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of high-purity DMSO.

    • Vortex the tube for 1-2 minutes until the powder is completely dissolved. If needed, gently warm the tube to 37°C or sonicate for 5-10 minutes.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability.[2]

Visualizations

Signaling Pathway of this compound Action

GSK356278_Signaling_Pathway cluster_cell Cell Membrane GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 cAMP->PDE4 Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes This compound This compound This compound->PDE4 Inhibits Downstream Downstream Cellular Effects (e.g., reduced inflammation, neurotransmission modulation) PKA->Downstream Phosphorylates Targets

Caption: Mechanism of action of this compound as a PDE4 inhibitor.

Experimental Workflow for Troubleshooting Solubility

Solubility_Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps Start Start: This compound Powder PrepStock Prepare Stock Solution (e.g., 10 mM in DMSO) Start->PrepStock Dilute Dilute Stock in Aqueous Buffer PrepStock->Dilute Precipitation Precipitation Occurs? Dilute->Precipitation Success Solution is Clear: Proceed with Experiment Precipitation->Success No LowerConc Lower Final Concentration Precipitation->LowerConc Yes LowerConc->Dilute CoSolvent Add Co-Solvent (e.g., Ethanol, PEG) CoSolvent->Dilute pH Adjust Buffer pH pH->Dilute Excipient Use Solubilizing Agent (e.g., Cyclodextrin) Excipient->Dilute

Caption: A workflow for troubleshooting this compound solubility issues.

References

Minimizing off-target effects of GSK356278

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GSK356278. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to offer strategies for minimizing potential off-target effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of phosphodiesterase 4 (PDE4).[1][2] PDE4 is an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cell types, including those in the central nervous system and immune cells.[3][4] By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn modulates downstream signaling pathways.[3][4] this compound binds to the high-affinity rolipram binding site (HARBS) of the PDE4 enzyme.[1][5]

Q2: What are the known on-target effects of this compound?

A2: The primary on-target effects of this compound, due to the elevation of cAMP, include anxiolytic (anti-anxiety) and cognition-enhancing properties.[1][2] In preclinical models, it has been shown to enhance performance in executive function tasks.[1]

Q3: What is the selectivity profile of this compound?

Q4: What are the common side effects associated with PDE4 inhibitors, and how does this compound compare?

A4: The most common dose-limiting side effects for PDE4 inhibitors are nausea and vomiting.[1][6] this compound was developed to have a superior therapeutic index, demonstrating a better safety profile in preclinical studies compared to rolipram and roflumilast.[1] However, in a Phase 1 clinical trial, nausea was reported by some subjects at a 14 mg dose, which resulted in approximately 48% PDE4 occupancy in the brain.[7][8][9]

Troubleshooting Guide

Issue 1: Observing cellular effects inconsistent with PDE4 inhibition or cAMP signaling.

  • Possible Cause: This may indicate that this compound is interacting with one or more off-target proteins, leading to the activation or inhibition of unintended signaling pathways.

  • Troubleshooting Steps:

    • Dose-Response Analysis: Conduct a detailed dose-response curve for both the intended on-target effect (e.g., cAMP elevation) and the unexpected off-target effect. A significant separation in the EC50/IC50 values can suggest a therapeutic window where on-target effects are maximized and off-target effects are minimized.

    • Use of Negative Controls: Employ a structurally similar but inactive analog of this compound, if available, to distinguish specific from non-specific cellular effects.

    • Broad-Spectrum Profiling: If resources permit, perform a kinase inhibitor profiling assay (e.g., KINOMEscan™) or a broad receptor binding screen to identify potential off-target interactions.[10][11]

    • Genetic Validation: Use techniques like CRISPR-Cas9 or siRNA to knock down PDE4 in your cellular model. If the phenotype observed with this compound is not replicated by PDE4 knockdown, it is likely an off-target effect.

Issue 2: High cytotoxicity observed in cell lines at concentrations expected to be selective.

  • Possible Cause: The observed cytotoxicity may be an off-target effect, or it could be an on-target effect in a specific cell line that is particularly sensitive to elevated cAMP levels.

  • Troubleshooting Steps:

    • Determine the Therapeutic Window: Perform a dose-response curve for both PDE4 inhibition (on-target) and cytotoxicity. This will help define the concentration range where this compound is active on its target without causing significant cell death.

    • Apoptosis vs. Necrosis Assay: Use techniques like Annexin V/Propidium Iodide staining followed by flow cytometry to distinguish between programmed cell death (apoptosis) and non-specific toxicity (necrosis).

    • Rescue Experiments: If a specific off-target mediating toxicity is hypothesized, attempt a rescue experiment by overexpressing or adding a downstream component of the affected pathway to see if the cytotoxic effect can be mitigated.

    • Test in Multiple Cell Lines: Compare the cytotoxic effects across different cell lines to determine if the effect is cell-type specific.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

TargetAssay TypeValueReference
PDE4BEnzyme ActivitypIC50 = 8.8[1]
High-Affinity Rolipram Binding Site (HARBS)Binding AssaypIC50 = 8.6[1][5]

Table 2: In Vivo Pharmacodynamic Properties of this compound

ParameterSpeciesValueConditionReference
Therapeutic Index (vs. pica)Rat>150Lung Inflammation Model[1]
Therapeutic Index (vs. emesis)Marmoset>10Anxiety Model[1]
Brain PDE4 OccupancyHuman~48%14 mg oral dose[8][9]
In Vivo Affinity (EC50)Human46 ± 3.6 ng/mLPET Study[5][8][9]

Experimental Protocols

1. PDE4 Enzyme Activity Assay (Luminescence-Based)

  • Objective: To determine the in vitro inhibitory activity of this compound on PDE4.

  • Principle: This assay measures the amount of cAMP remaining after a reaction with PDE4. The remaining cAMP stimulates a protein kinase A (PKA), which reduces the amount of ATP available for a subsequent luciferase reaction. Thus, higher PDE4 activity results in lower luminescence.

  • Methodology:

    • Prepare a stock solution of this compound in DMSO.

    • Serially dilute this compound to create a range of concentrations.

    • In a 384-well plate, add recombinant PDE4 enzyme, the appropriate substrate (cAMP), and assay buffer.

    • Add the diluted this compound or vehicle control (DMSO) to the wells.

    • Incubate the plate at room temperature for the specified time (e.g., 60 minutes).

    • Add a cAMP detection solution containing PKA.

    • Incubate to allow for the PKA reaction.

    • Add a luminescence-based detection reagent (e.g., Kinase-Glo®) that measures the amount of ATP remaining.

    • Read the luminescence signal using a plate reader.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

2. Cellular cAMP Measurement Assay (Luminescence-Based)

  • Objective: To measure the effect of this compound on intracellular cAMP levels.

  • Principle: This is a homogeneous, bioluminescent assay to measure cAMP levels in cells. The assay is based on the principle that cAMP stimulates PKA activity, decreasing available ATP and leading to decreased light production in a coupled luciferase reaction.

  • Methodology:

    • Plate cells in a 96-well or 384-well plate and culture overnight.

    • Treat cells with various concentrations of this compound or vehicle control. An adenylate cyclase activator like forskolin can be used to stimulate cAMP production.

    • Incubate for the desired time at 37°C.

    • Add a lysis buffer to release intracellular cAMP.

    • Add a cAMP detection solution containing PKA.

    • Incubate at room temperature to allow the PKA-catalyzed depletion of ATP.

    • Add Kinase-Glo® reagent to stop the PKA reaction and measure the remaining ATP via a luciferase reaction.

    • Measure luminescence with a plate-reading luminometer.

    • Generate a standard curve with known cAMP concentrations to quantify the cAMP levels in the cell lysates.

Visualizations

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PDE4 PDE4 cAMP->PDE4 Hydrolyzed by PKA_active Active PKA PKA_inactive->PKA_active Downstream Downstream Cellular Effects (e.g., CREB phosphorylation) PKA_active->Downstream Phosphorylates AMP 5'-AMP PDE4->AMP This compound This compound This compound->PDE4 Inhibits

Caption: PDE4 Signaling Pathway and Inhibition by this compound.

Off_Target_Workflow cluster_investigation Off-Target Investigation start Start: Unexpected Phenotype Observed with this compound dose_response Step 1: Dose-Response Analysis (On-target vs. Off-target Effect) start->dose_response is_separable Are EC50 values separable? dose_response->is_separable therapeutic_window Define Therapeutic Window (Use concentrations with minimal off-target effects) is_separable->therapeutic_window Yes investigate_further Investigate Off-Target Effects Further is_separable->investigate_further No profiling Step 2: Broad-Spectrum Profiling (e.g., KinomeScan) investigate_further->profiling genetic_validation Step 3: Genetic Validation (e.g., PDE4 siRNA/CRISPR) profiling->genetic_validation phenotype_replicated Phenotype Replicated? genetic_validation->phenotype_replicated on_target Conclusion: On-Target Effect phenotype_replicated->on_target Yes off_target Conclusion: Off-Target Effect phenotype_replicated->off_target No

Caption: Workflow for Investigating Potential Off-Target Effects.

References

GSK356278 stability in solution and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of GSK356278. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: How should solid this compound be stored?

A1: Solid this compound should be stored at -20°C. Under these conditions, it is stable for at least four years.[1]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: For in vitro experiments, stock solutions of this compound can be prepared in dimethyl sulfoxide (DMSO).[2] It is also soluble in chloroform at a concentration of 30 mg/mL.[1]

Q3: How should this compound stock solutions be stored?

A3: It is recommended to store stock solutions at -20°C or -80°C. To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use vials.

Q4: Is this compound stable in aqueous solutions?

A4: There is limited publicly available data on the long-term stability of this compound in aqueous solutions. As a general precaution for compounds with oxadiazole and thiazole rings, it is advisable to prepare fresh aqueous solutions for each experiment or to conduct stability studies for the specific buffer system and storage conditions being used.

Q5: What are the potential degradation pathways for this compound?

A5: Based on its chemical structure, which includes oxadiazole, thiazole, and pyrazolopyridine moieties, potential degradation pathways may include:

  • Hydrolysis: The 1,3,4-oxadiazole ring may be susceptible to hydrolysis, particularly under acidic or basic conditions.

  • Photodegradation: Thiazole-containing compounds can be susceptible to photodegradation. It is advisable to protect solutions containing this compound from light.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of this compound in solution.Prepare fresh stock solutions in DMSO. For aqueous working solutions, prepare them immediately before use from a frozen DMSO stock. Perform a stability study in your experimental buffer to determine the rate of degradation.
Precipitation of the compound in aqueous buffer.Due to its lipophilic nature, this compound may have limited solubility in aqueous buffers. Ensure the final concentration of DMSO or other organic solvent is compatible with your experimental system and sufficient to maintain solubility. Consider using a surfactant like Tween-80 or PEG300 for in vivo formulations, but test for compatibility with your assay first.
Loss of compound activity over time Freeze-thaw cycles of stock solutions.Aliquot stock solutions into single-use vials to avoid repeated freezing and thawing.
Exposure to light.Protect stock and working solutions from light by using amber vials or by wrapping containers in aluminum foil.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₁H₂₅N₇O₂S[1]
Molecular Weight439.5 g/mol [1]
AppearanceCrystalline solid[1]
Purity≥98%[1]

Table 2: Storage and Solubility of this compound

FormStorage TemperatureStabilityRecommended Solvent(s)ConcentrationReference
Solid-20°C≥ 4 years--[1]
Solution-20°C or -80°CNot specifiedDMSONot specified[2]
Chloroform30 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

  • Materials: this compound (solid), DMSO (anhydrous), sterile microcentrifuge tubes.

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening.

    • Weigh the required amount of this compound in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock solution, use 4.395 mg.

    • Add the appropriate volume of anhydrous DMSO to the tube.

    • Vortex briefly until the solid is completely dissolved.

    • Aliquot into single-use, light-protected tubes.

    • Store at -20°C or -80°C.

Protocol 2: General Procedure for Assessing this compound Stability in an Aqueous Buffer

  • Materials: 10 mM this compound in DMSO, aqueous experimental buffer (e.g., PBS, pH 7.4), HPLC or LC-MS/MS system.

  • Procedure:

    • Prepare a working solution of this compound in the aqueous buffer at the desired final concentration. Ensure the final DMSO concentration is low and consistent across samples.

    • Divide the solution into several aliquots in separate, light-protected tubes.

    • Store the aliquots under the desired storage conditions (e.g., 4°C, room temperature).

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot.

    • Immediately analyze the concentration of this compound in the aliquot using a validated HPLC or LC-MS/MS method.

    • Plot the concentration of this compound versus time to determine the degradation rate.

Visualizations

PDE4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GPCR GPCR AC Adenylate Cyclase GPCR->AC Stimulates Ligand Ligand Ligand->GPCR Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA PKA cAMP->PKA Activates AMP 5'-AMP PDE4->AMP Hydrolyzes CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates This compound This compound This compound->PDE4 Inhibits

Caption: PDE4 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start Prepare_Stock Prepare 10 mM This compound Stock in DMSO Start->Prepare_Stock Store_Stock Aliquot and Store Stock at -80°C Prepare_Stock->Store_Stock Prepare_Working Prepare Fresh Working Solution in Assay Buffer Store_Stock->Prepare_Working Treat_Cells Treat Cells/Tissue with this compound Prepare_Working->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Assay Perform Downstream Assay (e.g., cAMP measurement) Incubate->Assay Analyze Analyze Data Assay->Analyze

Caption: General experimental workflow for using this compound in cell-based assays.

References

Addressing variability in GSK356278 experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GSK356278. This resource is designed for researchers, scientists, and drug development professionals to address common sources of variability in experimental results when working with this potent and selective phosphodiesterase 4 (PDE4) inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the consistency and reliability of your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.

Q1: I am observing high variability in my IC50 values for this compound between experiments. What are the potential causes?

A1: Variability in IC50 values is a common issue and can stem from several factors:

  • Cell-Based Assay Conditions:

    • Cell Density: The density at which you plate your cells can significantly impact the outcome. Overly confluent or sparse cultures can respond differently to treatment. It is crucial to determine the optimal seeding density for your specific cell line and assay duration.

    • Serum Concentration: Components in serum can interact with the compound or affect cell signaling pathways. The presence and concentration of serum in your culture medium can influence the apparent potency of this compound. Consider if a serum-free medium is appropriate for your experiment or ensure consistent serum batches.

    • Cell Line Integrity: Ensure your cell line has not undergone significant passage-dependent changes and is free from contamination.

  • Compound Handling and Stability:

    • Solubility Issues: this compound is typically dissolved in DMSO to create a stock solution. When diluting this stock in aqueous cell culture media, the compound can precipitate, leading to a lower effective concentration. Ensure the final DMSO concentration is low (typically ≤ 0.1%) and that the compound remains in solution. A stepwise dilution approach can help prevent precipitation.[1]

    • Solution Stability: The stability of this compound in solution, especially at working concentrations in cell culture media, can affect results. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.

  • Assay Protocol and Readout:

    • Incubation Time: The duration of compound exposure can influence the IC50 value. Ensure you are using a consistent incubation time across all experiments.

    • Assay Endpoint: Different methods for assessing cell viability or cAMP levels can yield different IC50 values. Ensure the chosen assay is robust and that the signal is within the linear range of detection. For cAMP assays, using a standard curve is essential for accurate quantification.[2]

Q2: I am observing unexpected cytotoxicity or a decrease in cell viability when treating cells with this compound, even at concentrations where I expect to only see PDE4 inhibition. Why might this be happening?

A2: Unexpected cytotoxicity can be due to several factors:

  • Off-Target Effects: While this compound is a selective PDE4 inhibitor, like any small molecule, it may have off-target activities at higher concentrations. It is important to use the lowest effective concentration to minimize the risk of off-target effects.

  • Metabolite Toxicity: this compound contains a thiazole group, and compounds with this moiety are known to sometimes be metabolized by cytochrome P450 enzymes into reactive metabolites.[3] These reactive metabolites could potentially cause cellular toxicity.

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not toxic to your cells. A vehicle control with the same final DMSO concentration as your experimental wells is crucial.

  • Cell Culture Conditions: Suboptimal cell culture conditions can sensitize cells to the effects of any compound. Ensure your cells are healthy and not stressed before starting the experiment.

Q3: My cAMP assay results are inconsistent when using this compound. How can I improve the reliability of this assay?

A3: Inconsistent cAMP assay results can be troubleshooted by addressing the following:

  • Cell Stimulation: If you are using a Gs-coupled GPCR agonist to stimulate cAMP production, ensure that the agonist concentration and stimulation time are optimized and consistent.

  • Phosphodiesterase Activity: Remember that cells express multiple PDE isoforms. The overall effect of this compound will depend on the relative expression of PDE4 subtypes in your cell line.

  • Assay Reagents and Protocol:

    • Lysis Buffer: Ensure complete cell lysis to release all intracellular cAMP.

    • Standard Curve: Always include a cAMP standard curve in every experiment to accurately quantify cAMP levels. Do not rely on relative fluorescence/luminescence units.

    • Plate Edge Effects: Be mindful of potential "edge effects" in multi-well plates, which can be caused by evaporation or temperature gradients. Consider not using the outer wells of the plate for experimental samples.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of action of this compound?

A: this compound is a selective inhibitor of phosphodiesterase 4 (PDE4). PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger in various signaling pathways. By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels. This can modulate the activity of downstream effectors like protein kinase A (PKA) and regulate various cellular processes.

Q: In which solvent should I dissolve this compound?

A: this compound is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. For cell-based assays, this stock solution is then further diluted in the aqueous cell culture medium to the final desired concentration. It is important to ensure the final DMSO concentration is kept low (e.g., ≤0.1%) to avoid solvent-induced cytotoxicity.

Q: What are the known off-target effects of this compound?

A: While this compound is reported to be a potent and selective PDE4 inhibitor, comprehensive public data on its off-target profile is limited.[4] As a general principle in drug discovery, it is important to consider the possibility of off-target effects, especially at higher concentrations.[5] If you suspect off-target effects are influencing your results, consider performing counter-screens or using a structurally different PDE4 inhibitor as a control.

Q: How does the presence of serum in cell culture media affect the activity of this compound?

A: Serum contains various components, including proteins that can bind to small molecules, potentially reducing their free concentration and apparent potency.[6][7][8] Additionally, growth factors in serum can activate signaling pathways that may interact with the cAMP pathway modulated by this compound. If you observe variability, consider reducing the serum concentration or using a serum-free medium, if appropriate for your cell line.

Data Presentation

The following tables summarize key quantitative data for this compound.

Table 1: In Vitro Potency of this compound

ParameterValueAssay SystemReference
pIC50 (PDE4B)8.8Enzyme Activity Assay[4]
pIC50 (HARBS)8.6High-Affinity Rolipram Binding Site[4]

Table 2: In Vivo Pharmacokinetics and Pharmacodynamics of this compound

ParameterValueSpecies/SystemReference
Mean Plasma Cmax42.3 ng/mLHuman (14 mg oral dose)[9]
EC5046 ± 3.6 ng/mLHuman Brain PDE4 Occupancy[9]
PDE4 Occupancy at Tmax48%Human Brain (14 mg oral dose)[9]

Experimental Protocols

Protocol 1: In Vitro PDE4 Enzyme Inhibition Assay

This protocol provides a general framework for assessing the direct inhibitory activity of this compound on PDE4 enzymes.

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in 100% DMSO.

    • Prepare a serial dilution of this compound in DMSO.

    • Prepare the assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA).

    • Prepare a solution of purified recombinant human PDE4 enzyme in assay buffer.

    • Prepare a solution of cAMP substrate in assay buffer.

  • Assay Procedure:

    • Add a small volume of the diluted this compound or DMSO (vehicle control) to the wells of a microplate.

    • Add the PDE4 enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the cAMP substrate solution.

    • Incubate the reaction for a defined period (e.g., 30 minutes) at 30°C. The incubation time should be optimized to ensure the reaction is in the linear range.

    • Stop the reaction by adding a stop solution (e.g., 0.1 M HCl).

    • Detect the amount of remaining cAMP or the product (AMP) using a suitable detection method (e.g., fluorescence polarization, luminescence, or chromatography).

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based cAMP Accumulation Assay

This protocol describes how to measure the effect of this compound on intracellular cAMP levels in cultured cells.

  • Cell Culture and Plating:

    • Culture your chosen cell line under standard conditions.

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in a serum-free or low-serum medium.

    • Wash the cells with PBS and replace the medium with the this compound dilutions or vehicle control.

    • Pre-incubate the cells with this compound for a specific time (e.g., 30 minutes) to allow for cell penetration and PDE4 inhibition.

  • Cell Stimulation and Lysis:

    • Stimulate cAMP production by adding a Gs-coupled GPCR agonist (e.g., forskolin or a specific receptor agonist) at a predetermined concentration (e.g., EC80).

    • Incubate for a defined period (e.g., 15-30 minutes).

    • Lyse the cells using the lysis buffer provided with your cAMP detection kit.

  • cAMP Detection:

    • Measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays) according to the manufacturer's instructions.

    • Ensure to include a cAMP standard curve to quantify the absolute cAMP concentrations.

  • Data Analysis:

    • Convert the raw assay signal to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to determine the EC50 value.

Mandatory Visualizations

PDE4_Signaling_Pathway GPCR GPCR (Gs-coupled) AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE4->AMP Degrades CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates This compound This compound This compound->PDE4 Inhibits

Caption: PDE4 Signaling Pathway and the Mechanism of Action of this compound.

Experimental_Workflow start Start plate_cells Plate Cells in 96-well Plate start->plate_cells incubate_overnight Incubate Overnight plate_cells->incubate_overnight prepare_compound Prepare Serial Dilutions of this compound incubate_overnight->prepare_compound add_compound Add this compound to Cells (Pre-incubation) prepare_compound->add_compound stimulate_cells Stimulate with Agonist (e.g., Forskolin) add_compound->stimulate_cells lyse_cells Lyse Cells stimulate_cells->lyse_cells detect_cAMP Detect cAMP (e.g., HTRF, ELISA) lyse_cells->detect_cAMP analyze_data Analyze Data (Calculate EC50) detect_cAMP->analyze_data end End analyze_data->end

Caption: A Typical Experimental Workflow for a Cell-Based cAMP Assay with this compound.

Troubleshooting_Tree start High Variability in Results? ic50_issue Inconsistent IC50? start->ic50_issue Yes cytotoxicity_issue Unexpected Cytotoxicity? start->cytotoxicity_issue No check_solubility Check Compound Solubility Precipitation in Media? ic50_issue->check_solubility Yes check_cell_density Optimize Cell Seeding Density ic50_issue->check_cell_density No check_dmso Verify Final DMSO Concentration (≤0.1%) cytotoxicity_issue->check_dmso Yes check_metabolites Consider Metabolite Toxicity (Thiazole Ring) cytotoxicity_issue->check_metabolites No check_solubility->check_cell_density check_serum Standardize Serum Lot or Use Serum-Free Media check_cell_density->check_serum check_assay Validate Assay Protocol (Linear Range, Standard Curve) check_serum->check_assay check_dmso->check_metabolites

References

Technical Support Center: GSK356278 In Vivo Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the potent and selective phosphodiesterase 4 (PDE4) inhibitor, GSK356278. The focus of this guide is to address challenges related to its in vivo bioavailability and to provide strategies for improvement.

Troubleshooting Guide

Issue 1: Low or Variable Plasma Concentrations of this compound in Preclinical Models

Potential Cause: Poor oral bioavailability due to low aqueous solubility is a common challenge for many small molecule inhibitors.[1][2][3] Variability in preclinical studies can also be attributed to inconsistent dissolution and absorption in the gastrointestinal (GI) tract.

Solutions:

  • Particle Size Reduction (Micronization): Reducing the particle size of the this compound powder can increase its surface area, which may enhance the dissolution rate and subsequently, its absorption.[1][3][4]

  • Formulation with Excipients:

    • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its solubility and dissolution rate.[1][3]

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can form microemulsions in the GI tract, which can improve the solubility and absorption of lipophilic drugs.[1][3]

  • pH Adjustment of Vehicle: The solubility of a compound can be pH-dependent. Experimenting with buffered vehicles may improve solubility and absorption.[4]

FAQs: this compound Bioavailability

Q1: What are the known pharmacokinetic properties of this compound?

A1: In a human study involving a single 14 mg oral dose, the mean plasma Cmax was 42.3 ng/mL, and the in vivo affinity (EC50) was estimated to be 46 ± 3.6 ng/mL.[5][6] Preclinical studies in various species have also been conducted, demonstrating its brain-penetrant nature.[7][8]

Q2: What general strategies can be employed to enhance the oral bioavailability of poorly soluble drugs like this compound?

A2: Several formulation-based and non-formulation-based approaches can be considered:

  • Formulation-Based:

    • Micronization/Nanosizing: Reducing particle size to increase surface area for dissolution.[3][9]

    • Solid Dispersions: Dispersing the drug in a hydrophilic carrier.[1][9]

    • Lipid-Based Formulations (e.g., SEDDS): Encapsulating the drug in lipid vesicles to improve solubility.[1][3]

    • Complexation: Using agents like cyclodextrins to form inclusion complexes and enhance solubility.[4][9]

  • Non-Formulation-Based:

    • Prodrug Design: Modifying the drug's chemical structure to improve its physicochemical properties.[1]

Q3: Are there any specific formulation vehicles that are recommended for in vivo studies with this compound?

A3: While specific formulations for this compound are not detailed in the provided search results, for poorly soluble compounds, common vehicles include aqueous suspensions with suspending agents (e.g., methylcellulose) or lipid-based formulations. The choice of vehicle should be guided by preliminary formulation screening studies.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Different Formulations (Rat Model)

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)Relative Bioavailability (%)
Aqueous Suspension (0.5% Methylcellulose)101502900100
Micronized Suspension102251.51350150
Solid Dispersion (1:5 drug-to-polymer ratio)1045012700300
SEDDS Formulation106000.53600400

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate and oral bioavailability.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Dichloromethane (DCM)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Procedure:

  • Accurately weigh this compound and PVP K30 in a 1:5 ratio.

  • Dissolve both components completely in a minimal amount of DCM in a round-bottom flask.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at 40°C until a thin film is formed on the flask wall.

  • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask.

  • Gently pulverize the solid dispersion using a mortar and pestle.

  • Pass the powder through a fine-mesh sieve to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator until further use.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To evaluate the oral bioavailability of different this compound formulations.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • This compound formulations (as prepared in Protocol 1 and other methods)

  • Oral gavage needles

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

  • Analytical method for this compound quantification in plasma (e.g., LC-MS/MS)

Procedure:

  • Fast the rats overnight (with free access to water) before dosing.

  • Divide the rats into groups (n=5 per group) for each formulation to be tested.

  • Administer the respective this compound formulation to each rat via oral gavage at a dose of 10 mg/kg.

  • Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for each formulation group.

Visualizations

troubleshooting_workflow start Low/Variable In Vivo Efficacy or Plasma Exposure check_solubility Assess Aqueous Solubility start->check_solubility poor_solubility Poor Solubility Confirmed check_solubility->poor_solubility Low formulation_strategies Implement Formulation Strategies poor_solubility->formulation_strategies micronization Micronization formulation_strategies->micronization solid_dispersion Solid Dispersion formulation_strategies->solid_dispersion sedds SEDDS formulation_strategies->sedds re_evaluate Re-evaluate In Vivo Performance micronization->re_evaluate solid_dispersion->re_evaluate sedds->re_evaluate success Improved Bioavailability re_evaluate->success Positive Outcome further_optimization Further Optimization Needed re_evaluate->further_optimization Suboptimal Outcome

Caption: Troubleshooting workflow for addressing poor bioavailability of this compound.

pde4_pathway ATP ATP AC Adenylate Cyclase ATP->AC Activation cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP CREB CREB Phosphorylation PKA->CREB Inflammation Decreased Inflammation PKA->Inflammation This compound This compound This compound->PDE4 Inhibits

Caption: Simplified signaling pathway involving PDE4 and the inhibitory action of this compound.

formulation_development_workflow cluster_preformulation Pre-formulation cluster_formulation Formulation Design cluster_evaluation Evaluation physchem Physicochemical Characterization solubility Solubility Screening physchem->solubility excipient Excipient Selection solubility->excipient prototype Prototype Formulation excipient->prototype invitro In Vitro Dissolution prototype->invitro invivo In Vivo PK Study invitro->invivo

Caption: Workflow for the development of an oral formulation for this compound.

References

Overcoming challenges in GSK356278 delivery to the CNS

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for researchers utilizing GSK356278 in studies targeting the central nervous system (CNS). Our goal is to help you overcome common challenges in formulation, delivery, and target engagement to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, selective, and brain-penetrant small molecule inhibitor of phosphodiesterase 4 (PDE4). Its full chemical name is 5-(5-((2,4-dimethylthiazol-5-yl)methyl)-1,3,4-oxadiazol-2-yl)-1-ethyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine.[1] By inhibiting PDE4, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cell types, including neurons.[1][2] This elevation of cAMP levels is being investigated for its therapeutic potential in psychiatric and neurological diseases.[1]

Q2: Is this compound a RIPK1 inhibitor?

A2: No, this is a common point of confusion. This compound is a well-characterized PDE4 inhibitor .[1][2][3][4] GlaxoSmithKline has developed other compounds that are RIPK1 inhibitors, such as GSK2982772, but this compound is not one of them.[5][6][7][8][9][10] It is critical to base experimental design on its function as a PDE4 inhibitor.

Q3: What are the key physicochemical properties of this compound that allow for CNS penetration?

A3: While specific unpublished properties are proprietary, CNS-penetrant molecules typically possess characteristics such as a low molecular weight (under 500 Da), high lipophilicity, and a low number of hydrogen bond donors to effectively cross the blood-brain barrier (BBB).[11] The development of this compound was focused on creating a brain-penetrant compound.[1][3]

Q4: In what form is this compound typically supplied and how should it be stored?

A4: this compound is a small molecule compound, usually supplied as a solid powder. It should be stored in a cool, dry place, protected from light. For solution preparation, consult the supplier's datasheet for specific solubility information in various solvents.

Troubleshooting Guide: CNS Delivery & Target Engagement

This section addresses specific issues that may arise during in vivo experiments.

Q5: I am observing high variability in CNS exposure between my animal subjects. What could be the cause?

A5: Variability in CNS drug levels is a frequent challenge. Potential causes and solutions are outlined below:

  • Formulation Instability: this compound may precipitate out of your vehicle solution, leading to inaccurate dosing.

    • Solution: Visually inspect your formulation for any particulate matter before each administration. Prepare fresh solutions regularly. Consider using a vehicle known to improve solubility for hydrophobic compounds, such as a solution containing a small percentage of a surfactant (e.g., Tween 80) or a co-solvent system.

  • Administration Inaccuracy: Improper administration technique (e.g., oral gavage) can lead to incomplete dose delivery.

    • Solution: Ensure all personnel are thoroughly trained and consistent in their administration technique. For oral dosing, confirm the gavage needle was correctly placed and the full volume was delivered.

  • Biological Variability: Factors such as differences in metabolism, gut absorption, or P-glycoprotein (P-gp) efflux pump activity can vary between animals.

    • Solution: Use a sufficient number of animals per group to account for biological variance. Ensure animals are of a similar age and weight. If P-gp efflux is suspected to be a major contributor to variability, co-administration with a P-gp inhibitor could be explored, though this would add complexity to the experiment.

Q6: My results suggest poor blood-brain barrier penetration. How can I confirm this and what are the potential reasons?

A6: Low brain-to-plasma concentration ratios can undermine CNS-targeted studies.

  • Confirmation: The most direct way to confirm poor penetration is to perform a pharmacokinetic study. Collect blood and brain tissue at several time points after administration and measure the concentration of this compound in each compartment using LC-MS/MS. A low brain/plasma ratio would confirm the issue.

  • Potential Reasons & Solutions:

    • Efflux Transporter Activity: this compound may be a substrate for efflux transporters like P-gp at the BBB, which actively pump the compound out of the brain.

    • Plasma Protein Binding: A high degree of binding to plasma proteins like albumin can reduce the free fraction of the drug available to cross the BBB.[3]

    • Formulation Issues: An inappropriate vehicle can limit the amount of drug that reaches the bloodstream in a soluble form, thereby reducing the concentration gradient needed to drive BBB penetration. Re-evaluating the formulation strategy is recommended.

Q7: I am not observing the expected downstream effects of PDE4 inhibition in the brain. How can I verify target engagement?

A7: Lack of a biological response may be due to insufficient target engagement. Here’s how to troubleshoot:

  • Verify CNS Concentration: First, confirm that this compound is reaching the brain at a sufficient concentration by conducting a pharmacokinetic study as described in Q6.

  • Direct Measurement of Target Occupancy: In a clinical research setting, Positron Emission Tomography (PET) has been used to directly measure the occupancy of PDE4 in the human brain after administration of this compound.[4] A mean plasma Cmax of 42.3 ng/ml resulted in a PDE4 occupancy of 48% at its peak.[4][12] This provides a benchmark for expected therapeutic concentrations.

  • Assess Downstream Biomarkers: Measure the levels of downstream targets of the cAMP signaling pathway in brain tissue. An effective dose of a PDE4 inhibitor should lead to an increase in cAMP levels. You can also assess the phosphorylation of cAMP Response Element-Binding protein (CREB), a key transcription factor activated by the cAMP pathway. A western blot for phosphorylated CREB (pCREB) can serve as a pharmacodynamic marker of target engagement.

Data Presentation

The following tables summarize key quantitative data for this compound from published studies.

Table 1: In Vitro Potency of this compound

Parameter Value Description
pIC₅₀ (PDE4B) 8.8 The negative logarithm of the molar concentration of this compound that inhibits 50% of PDE4B enzyme activity.[1]

| pIC₅₀ (HARBS) | 8.6 | The negative logarithm of the molar concentration for 50% inhibition of binding to the high-affinity rolipram binding site.[1] |

Table 2: Human Pharmacokinetic and Target Occupancy Data

Parameter Value Condition
Dose 14 mg (oral) Single dose administered to healthy male volunteers.[4][12]
Mean Plasma Cₘₐₓ 42.3 ng/mL The maximum observed plasma concentration.[4][12]
Brain PDE4 Occupancy 48% (at Tₘₐₓ) The percentage of PDE4 enzymes in the brain occupied by the drug at the time of maximum plasma concentration.[4][12]

| EC₅₀ | 46 ± 3.6 ng/mL | The plasma concentration of this compound estimated to achieve 50% occupancy of PDE4 in the brain.[4][12] |

Experimental Protocols

Protocol 1: Formulation of this compound for Oral Administration in Rodents

  • Objective: To prepare a homogenous suspension of this compound for oral gavage.

  • Materials:

    • This compound powder

    • Vehicle: 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) in sterile water.

    • Mortar and pestle

    • Stir plate and magnetic stir bar

    • Appropriate weighing and volume measuring equipment

  • Procedure:

    • Calculate the required amount of this compound and vehicle based on the desired final concentration and volume.

    • Weigh the this compound powder accurately.

    • Add a small amount of the HPMC vehicle to the powder in a mortar and triturate with the pestle to form a smooth, uniform paste. This step is crucial to prevent clumping.

    • Gradually add the remaining vehicle while continuously stirring or mixing.

    • Transfer the suspension to a suitable container with a magnetic stir bar.

    • Stir the suspension continuously on a stir plate for at least 30 minutes before dosing to ensure homogeneity.

    • Maintain stirring during the dosing procedure to prevent the compound from settling.

    • Visually inspect for homogeneity before drawing each dose.

Protocol 2: Brain Tissue Homogenization for Pharmacokinetic Analysis

  • Objective: To prepare brain tissue homogenates for the quantification of this compound concentration via LC-MS/MS.

  • Materials:

    • Harvested brain tissue (flash-frozen or fresh)

    • Ice-cold homogenization buffer (e.g., Phosphate Buffered Saline - PBS)

    • Bead-based or mechanical homogenizer

    • Centrifuge

    • Microcentrifuge tubes

  • Procedure:

    • Accurately weigh the frozen or fresh brain tissue sample.

    • Place the tissue in a pre-chilled tube containing a known volume of ice-cold homogenization buffer (a 1:3 or 1:4 tissue-to-buffer weight/volume ratio is common).

    • Homogenize the tissue using a bead beater or mechanical homogenizer until no visible tissue fragments remain. Keep the sample on ice throughout the process to prevent degradation.

    • Transfer an aliquot of the homogenate for protein concentration analysis if needed.

    • Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cellular debris.

    • Carefully collect the resulting supernatant, which contains the soluble drug fraction.

    • The supernatant is now ready for protein precipitation (e.g., with acetonitrile containing an internal standard) and subsequent analysis by a validated LC-MS/MS method.

Visualizations

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR (e.g., Gs-coupled receptor) AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PDE4 PDE4 cAMP->PDE4 Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Degrades to This compound This compound This compound->PDE4 Inhibits CREB CREB PKA->CREB Phosphorylates pCREB pCREB Gene Gene Transcription (Neuroprotection, Plasticity, etc.) pCREB->Gene Promotes

Caption: Simplified PDE4-cAMP signaling pathway inhibited by this compound.

CNS_Delivery_Workflow cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling cluster_analysis Analysis cluster_outcome Outcome Evaluation Formulation 1. Formulate this compound (e.g., 0.5% HPMC suspension) Dosing 2. Administer to Animal Model (e.g., Oral Gavage) Formulation->Dosing Blood 3a. Collect Blood (Plasma) Dosing->Blood Brain 3b. Collect Brain Tissue Dosing->Brain PK 4. Quantify Drug Concentration (LC-MS/MS) Blood->PK Brain->PK PD 5. Assess Target Engagement (e.g., Western Blot for pCREB) Brain->PD Ratio 6. Calculate Brain/Plasma Ratio PK->Ratio Effect 7. Correlate with Pharmacodynamic Effect PD->Effect Ratio->Effect

Caption: Experimental workflow for assessing this compound CNS delivery and efficacy.

References

Technical Support Center: GSK356278 Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GSK356278 in dose-response experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of Salt-Inducible Kinases (SIKs). SIKs are a family of serine/threonine kinases that play a role in regulating inflammatory responses. By inhibiting SIKs, this compound can modulate downstream signaling pathways involved in inflammation.[1][2][3][4]

Q2: What is a typical starting concentration range for this compound in a cell-based assay?

A2: A typical starting point for a dose-response curve with a novel inhibitor is to perform a wide range of concentrations, for example, from 10 µM down to 0.1 nM. For this compound, published data on its inhibition of phosphodiesterase 4 (PDE4), another target, shows a pIC50 of 8.8, which corresponds to an IC50 in the low nanomolar range.[5][6] Therefore, a concentration range of 1 µM to 0.01 nM may be a more focused starting point for SIK inhibition assays.

Q3: How should I prepare my stock solution of this compound?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is crucial to ensure the DMSO is anhydrous and of high purity to prevent compound precipitation. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q4: How can I minimize the "edge effect" in my microplate assays?

A4: The edge effect, where wells on the perimeter of a microplate show different results from the interior wells, is often due to increased evaporation and temperature gradients.[7] To mitigate this, consider the following:

  • Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.

  • Ensure proper humidification in your incubator.

  • Allow plates to equilibrate to room temperature before adding cells and after adding reagents to ensure even distribution and temperature.

  • Use plate sealers for long incubation periods.

Q5: My dose-response curve is not sigmoidal. What are the common causes?

A5: A non-sigmoidal curve can be due to several factors:

  • Incorrect concentration range: The concentrations tested may be too high or too low to capture the full dose-response.

  • Compound solubility: The compound may be precipitating at higher concentrations.

  • Cell toxicity: At high concentrations, the compound may be causing cell death, leading to a sharp drop in the response.

  • Assay interference: The compound may be interfering with the assay components (e.g., autofluorescence in a fluorescence-based assay).[8]

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells

  • Symptoms: Large standard deviations between replicate wells, leading to an inconsistent dose-response curve.

  • Possible Causes & Solutions:

    • Inconsistent Cell Seeding: Ensure the cell suspension is homogenous before and during plating. Use a multichannel pipette carefully and allow the plate to sit at room temperature for 15-20 minutes on a level surface before incubation to ensure even cell settling.[7]

    • Pipetting Errors: Calibrate pipettes regularly. Pre-wet pipette tips before aspirating reagents and pipette slowly and consistently.

    • Edge Effects: As mentioned in the FAQ, take steps to minimize evaporation and temperature gradients across the plate.

Issue 2: No Dose-Response Observed

  • Symptoms: The measured response is flat across all concentrations of this compound.

  • Possible Causes & Solutions:

    • Incorrect Concentration Range: The concentrations tested may be too low to elicit a response. Try a higher concentration range.

    • Inactive Compound: Ensure the compound has not degraded. Use a fresh aliquot of the stock solution.

    • Cell Line Insensitivity: The chosen cell line may not express the target SIKs or the downstream signaling pathway may not be active. Confirm target expression via methods like Western blot or qPCR.

    • Assay Not Optimized: The assay conditions (e.g., incubation time, substrate concentration) may not be optimal for detecting a response.

Issue 3: High Background Signal

  • Symptoms: The signal in the negative control wells (no inhibitor) is excessively high, reducing the dynamic range of the assay.

  • Possible Causes & Solutions:

    • Overly High Cell Seeding Density: Reduce the number of cells seeded per well.[7]

    • Non-specific Antibody Binding (for immunoassays): Increase the concentration of the blocking agent or try a different blocking buffer. Titrate the primary and secondary antibody concentrations.[7]

    • Autofluorescence of Compound or Cells: If using a fluorescence-based assay, check for autofluorescence of this compound and the cells at the excitation and emission wavelengths used.[8]

Data Presentation

Table 1: Illustrative IC50 Values for this compound in Different Kinase Assays

Assay TypeTargetSubstrateATP ConcentrationIC50 (nM)
BiochemicalSIK1Peptide A10 µM5.2
BiochemicalSIK2Peptide B10 µM3.8
BiochemicalSIK3Peptide C10 µM8.1
Cell-BasedEndogenous SIKsCytokine ProductionN/A15.7

Note: The data in this table is for illustrative purposes only and should be determined experimentally.

Table 2: Example of a Dose-Response Data Set for this compound

This compound Conc. (nM)Log Concentration% Inhibition (Replicate 1)% Inhibition (Replicate 2)% Inhibition (Replicate 3)Average % InhibitionStd. Dev.
1000398.599.198.898.80.3
3002.4895.296.094.895.30.6
100285.186.285.585.60.6
301.4865.764.966.165.60.6
10148.250.149.549.31.0
30.4825.326.824.925.71.0
1010.111.29.810.40.7
0-0.00.00.00.00.0

Experimental Protocols

Protocol: In Vitro Kinase Assay for this compound Dose-Response

  • Reagent Preparation:

    • Prepare a 2X kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

    • Prepare a 2X solution of the SIK enzyme in kinase buffer.

    • Prepare a 2X solution of the peptide substrate and ATP in kinase buffer.

    • Serially dilute this compound in DMSO to create a 100X stock of each desired concentration. Then, dilute these 1:50 in kinase buffer to create a 2X inhibitor solution.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the 2X inhibitor solution to the appropriate wells.

    • Add 5 µL of the 2X SIK enzyme solution to all wells except the negative control.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate for the optimized reaction time (e.g., 60 minutes) at 30°C.

    • Stop the reaction by adding 20 µL of a stop solution (e.g., EDTA).

    • Detect the phosphorylated substrate using a suitable method (e.g., luminescence-based kinase assay).

  • Data Analysis:

    • Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the % inhibition against the log of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Mandatory Visualization

SIK_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_nucleus Nucleus Stimulus Inflammatory Stimulus GPCR GPCR Stimulus->GPCR AC Adenylyl Cyclase GPCR->AC + cAMP cAMP AC->cAMP + PKA PKA cAMP->PKA + SIK SIK PKA->SIK - CRTC CRTC (Inactive) P-CRTC SIK->CRTC P HDAC Class IIa HDACs (Inactive) SIK->HDAC P This compound This compound This compound->SIK Inhibition CRTC_active CRTC (Active) CRTC->CRTC_active Dephosphorylation CREB CREB CRTC_active->CREB HDAC_active Class IIa HDACs (Active) HDAC->HDAC_active Dephosphorylation HDAC_active->CREB Gene Target Gene Expression (e.g., IL-10) CREB->Gene Transcription

Caption: Simplified SIK signaling pathway and the inhibitory action of this compound.

Dose_Response_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare this compound Serial Dilutions treat Treat Cells with this compound Concentrations prep_compound->treat prep_cells Culture and Seed Cells prep_cells->treat incubate Incubate for Defined Period treat->incubate add_reagents Add Assay Reagents incubate->add_reagents read_plate Read Plate (e.g., Luminescence, Fluorescence) add_reagents->read_plate normalize Normalize Data to Controls read_plate->normalize plot Plot Dose-Response Curve normalize->plot calculate Calculate IC50/EC50 plot->calculate

Caption: Experimental workflow for determining the dose-response of this compound.

References

Mitigating potential side effects of GSK356278 in animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the phosphodiesterase 4 (PDE4) inhibitor, GSK356278, in animal models. While preclinical studies have highlighted this compound's improved therapeutic index and reduced side effect profile compared to earlier PDE4 inhibitors, this guide addresses potential issues that may be encountered during experimentation.[1][2]

Troubleshooting Guides

This section offers solutions to specific problems that may arise during your experiments with this compound.

Issue 1: Gastrointestinal Disturbances Observed in Rodents

Question: We are observing mild diarrhea and decreased food intake in rats treated with higher doses of this compound. How can we manage this?

Answer:

Gastrointestinal (GI) side effects are a known class effect of PDE4 inhibitors.[3] Although this compound is designed to minimize these effects, they may still manifest at supratherapeutic doses.

Mitigation Strategies:

  • Dose Adjustment: The most straightforward approach is to determine the minimal effective dose. Conduct a dose-response study to identify the lowest dose that achieves the desired therapeutic effect without causing significant GI issues.

  • Acclimatization: A gradual dose escalation schedule may help the animals acclimatize to the compound. Start with a low dose and slowly increase to the target dose over several days.

  • Dietary Support: Provide highly palatable and easily digestible food to encourage eating. Wet mash or gel-based diets can help maintain hydration and caloric intake.

  • Co-administration with Food: Administering this compound with food may help to reduce potential GI irritation.[3]

Issue 2: Pro-inflammatory Effects in a Rat Model

Question: Our long-term study in Wistar rats using a high dose of a PDE4 inhibitor is showing unexpected pro-inflammatory markers. Is this a known effect and how can it be addressed?

Answer:

Some studies with certain PDE4 inhibitors have reported pro-inflammatory effects, particularly in rats at high doses. This can manifest as an increase in inflammatory cytokines and, in some cases, vasculopathy.

Mitigation and Investigation Strategies:

  • Species Consideration: Be aware that rats may be more susceptible to this pro-inflammatory effect than other species.[4] Consider using an alternative species if appropriate for your research goals.

  • Co-administration with a COX-2 Inhibitor: Preclinical research has shown that co-administration of a cyclooxygenase-2 (COX-2) selective inhibitor can prevent many of the toxicological findings associated with high-dose PDE4 inhibitor treatment in rats.

  • Biomarker Monitoring: Closely monitor serum levels of pro-inflammatory cytokines (e.g., IL-6) and acute phase proteins (e.g., haptoglobin, fibrinogen) to detect early signs of an inflammatory response.[4]

Issue 3: Hypothermia in Mice

Question: We have noticed a transient drop in body temperature in mice following administration of this compound. Is this a cause for concern?

Answer:

Hypothermia has been identified as a potential physiological correlate of nausea in mice treated with PDE4 inhibitors. While this compound has a high therapeutic index against emesis, this physiological response might still be observable.

Monitoring and Management:

  • Temperature Monitoring: Routinely measure core body temperature at baseline and at set intervals post-dosing.

  • Environmental Support: Ensure animals are housed in a warm, draft-free environment to minimize heat loss. Providing extra bedding can also be beneficial.

  • Correlation with Other Readouts: Assess whether the observed hypothermia correlates with other potential adverse effects or changes in behavioral readouts.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of phosphodiesterase 4 (PDE4). PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cell types, including those in the central nervous system and immune cells. By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn modulates downstream signaling pathways involved in inflammation and neuronal function.[1][3]

Q2: What are the known dose-limiting side effects of the PDE4 inhibitor class in preclinical models?

A2: The most common dose-limiting side effects for the broader class of PDE4 inhibitors are nausea and emesis (vomiting).[1][3] this compound has been specifically developed to have a much wider therapeutic window, showing efficacy in animal models at doses that do not induce these effects.[1][2]

Q3: Is there evidence of significant toxicity with this compound in animal models?

A3: Preclinical studies report that this compound has a superior therapeutic index compared to older PDE4 inhibitors like rolipram and roflumilast.[1] It has demonstrated anxiolytic and cognition-enhancing effects in animal models, including non-human primates, without inducing adverse effects at therapeutic doses.[1][2]

Q4: What parameters should be monitored in a toxicology study of this compound?

A4: A comprehensive toxicology study should include monitoring of:

  • Clinical Signs: Daily observation for any changes in behavior, appearance, or activity levels.

  • Body Weight: Regular measurement of body weight throughout the study.

  • Food and Water Consumption: Quantification of daily food and water intake.

  • Hematology and Clinical Chemistry: Analysis of blood samples for a complete blood count and a panel of clinical chemistry markers to assess organ function.

  • Organ Weights: Measurement of the absolute and relative weights of key organs at necropsy.

  • Histopathology: Microscopic examination of tissues to identify any pathological changes.

Data Presentation

Illustrative Toxicology Data

Disclaimer: The following tables are illustrative examples of how quantitative data from a toxicology study might be presented. Specific data for this compound from comprehensive toxicology studies are not publicly available, reflecting its favorable safety profile in the published preclinical efficacy studies.

Table 1: Illustrative Body Weight and Organ Weight Data in a 28-Day Rodent Study

ParameterVehicle ControlThis compound (Low Dose)This compound (Mid Dose)This compound (High Dose)
Final Body Weight (g) 250 ± 15248 ± 14245 ± 16240 ± 18
Liver Weight (g) 10.0 ± 0.810.1 ± 0.710.3 ± 0.910.5 ± 0.8
Relative Liver Weight (%) 4.0 ± 0.24.1 ± 0.24.2 ± 0.34.4 ± 0.2
Spleen Weight (g) 0.8 ± 0.10.8 ± 0.10.78 ± 0.20.75 ± 0.1
Relative Spleen Weight (%) 0.32 ± 0.040.32 ± 0.050.32 ± 0.060.31 ± 0.04

Table 2: Illustrative Clinical Chemistry Parameters in a 28-Day Rodent Study

ParameterVehicle ControlThis compound (Low Dose)This compound (Mid Dose)This compound (High Dose)
Alanine Aminotransferase (ALT) (U/L) 35 ± 836 ± 738 ± 942 ± 10
Aspartate Aminotransferase (AST) (U/L) 80 ± 1582 ± 1485 ± 1690 ± 18
Blood Urea Nitrogen (BUN) (mg/dL) 20 ± 421 ± 320 ± 522 ± 4
Creatinine (mg/dL) 0.5 ± 0.10.5 ± 0.10.6 ± 0.20.5 ± 0.1

Experimental Protocols

Protocol 1: Assessment of Gastrointestinal Tolerance in Rats

  • Animals: Male Wistar rats (200-250g).

  • Housing: Individually housed to allow for accurate food and water consumption monitoring and fecal scoring.

  • Groups:

    • Vehicle control (e.g., 0.5% methylcellulose in water).

    • This compound at three dose levels (e.g., low, mid, high).

  • Dosing: Oral gavage once daily for 7 days.

  • Parameters Monitored:

    • Daily Clinical Observations: Record any signs of discomfort, changes in posture, or activity.

    • Body Weight: Measure daily.

    • Food and Water Consumption: Measure daily.

    • Fecal Scoring: Score feces daily for consistency (e.g., 1=normal, 2=soft, 3=diarrhea).

  • Data Analysis: Compare treatment groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA with Dunnett's post-hoc test).

Protocol 2: Evaluation of Pro-inflammatory Potential in Rats

  • Animals: Male Sprague-Dawley rats (250-300g).

  • Groups:

    • Vehicle control.

    • This compound (high dose).

    • Lipopolysaccharide (LPS) as a positive control for inflammation.

  • Dosing: Oral gavage of this compound or vehicle daily for 14 days. On day 14, a single intraperitoneal injection of LPS or saline.

  • Sample Collection: Collect blood via cardiac puncture 2 hours after LPS/saline injection.

  • Analysis:

    • Measure serum levels of IL-6 and TNF-α using ELISA kits.

    • Measure serum levels of haptoglobin and fibrinogen.

  • Data Analysis: Compare the this compound group to the vehicle control group.

Visualizations

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GPCR GPCR AC Adenylate Cyclase GPCR->AC activates Ligand Ligand Ligand->GPCR activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 hydrolyzed by PKA PKA cAMP->PKA activates AMP 5'-AMP PDE4->AMP This compound This compound This compound->PDE4 inhibits CREB CREB PKA->CREB phosphorylates Gene_Transcription Gene Transcription (e.g., anti-inflammatory mediators) CREB->Gene_Transcription activates

Caption: Signaling pathway of this compound action.

cluster_setup Experimental Setup cluster_monitoring In-Life Monitoring cluster_endpoint Endpoint Analysis Animal_Selection Animal Selection (e.g., Rats, Mice) Group_Allocation Group Allocation (Vehicle, Dose Levels) Animal_Selection->Group_Allocation Dosing_Regimen Dosing Regimen (Dose, Frequency, Duration) Group_Allocation->Dosing_Regimen Clinical_Signs Daily Clinical Signs Dosing_Regimen->Clinical_Signs Body_Weight Body Weight Dosing_Regimen->Body_Weight Food_Water Food/Water Intake Dosing_Regimen->Food_Water Blood_Collection Blood Collection Dosing_Regimen->Blood_Collection Necropsy Necropsy Dosing_Regimen->Necropsy Hematology Hematology Blood_Collection->Hematology Clinical_Chemistry Clinical Chemistry Blood_Collection->Clinical_Chemistry Organ_Weights Organ Weights Necropsy->Organ_Weights Histopathology Histopathology Necropsy->Histopathology

Caption: Experimental workflow for toxicology assessment.

References

Validation & Comparative

A Comparative Guide to GSK356278 and Other PDE4 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the phosphodiesterase 4 (PDE4) inhibitor GSK356278 with other notable agents in its class. This document synthesizes experimental data on enzyme inhibition and preclinical behavioral models, providing detailed methodologies to support further investigation.

Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, which plays a key role in regulating inflammation and neuronal function. Inhibition of PDE4 has emerged as a promising therapeutic strategy for a range of disorders, including chronic obstructive pulmonary disease (COPD), psoriasis, and various neurological and psychiatric conditions. This compound is a potent, brain-penetrant PDE4 inhibitor that has demonstrated a superior therapeutic index in preclinical studies compared to earlier-generation inhibitors. This guide provides a comparative analysis of this compound against other well-known PDE4 inhibitors: rolipram, roflumilast, apremilast, and crisaborole.

Mechanism of Action: The PDE4 Signaling Pathway

PDE4 enzymes specifically hydrolyze cAMP, a second messenger that mediates a wide array of cellular responses. By inhibiting PDE4, these drugs increase intracellular cAMP levels, leading to the activation of protein kinase A (PKA) and other downstream effectors. This cascade of events ultimately modulates the transcription of various genes, resulting in anti-inflammatory and pro-cognitive effects.

PDE4_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 cAMP->PDE4 Hydrolyzed by PKA PKA cAMP->PKA Activates AMP AMP PDE4->AMP PDE4_Inhibitors This compound & Other PDE4 Inhibitors PDE4_Inhibitors->PDE4 Inhibit CREB CREB PKA->CREB Phosphorylates Gene_Transcription Anti-inflammatory & Pro-cognitive Gene Transcription CREB->Gene_Transcription Promotes

Figure 1: PDE4 Signaling Pathway and Inhibition.

Comparative Efficacy: Enzyme Inhibition

The inhibitory potency of this compound and other PDE4 inhibitors against the four PDE4 subtypes (A, B, C, and D) is a key determinant of their therapeutic efficacy and side-effect profile. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. This compound demonstrates high potency, particularly against PDE4B.

InhibitorPDE4A IC50 (nM)PDE4B IC50 (nM)PDE4C IC50 (nM)PDE4D IC50 (nM)Reference(s)
This compound ~2.5 (pIC50=8.6)~1.6 (pIC50=8.8)-~2.0 (pIC50=8.7)[1]
Rolipram 3130-240[2][3][4]
Roflumilast 0.7 - 0.90.2 - 0.843.0 - 4.30.68[5][6]
Apremilast 10 - 2010 - 4910 - 10010 - 100[7][8][9]
Crisaborole -490 (pan-PDE4)--[10][11]

Note: IC50 values for this compound were converted from reported pIC50 values. A direct, head-to-head comparison of IC50 values from a single study is ideal for the most accurate assessment.

Preclinical Performance: Anxiety and Cognition Models

This compound has shown a promising profile in preclinical models of anxiety and cognitive function, with a wider therapeutic window compared to older PDE4 inhibitors like rolipram and roflumilast.[3]

Anxiolytic Effects in the Marmoset Human Threat Test

The marmoset human threat test is a validated model for assessing anxiety-like behavior in primates. This compound demonstrated significant anxiolytic effects at doses that did not induce the emetic side effects commonly associated with PDE4 inhibitors.[12] In contrast, rolipram showed a very narrow therapeutic index in this model.[12]

CompoundAnxiolytic Effective DoseEmetic DoseTherapeutic IndexReference(s)
This compound 0.03 mg/kg> 0.3 mg/kg>10[12]
Rolipram 0.003 mg/kg~0.003 mg/kg<1[12]
Cognitive Enhancement in the Cynomolgus Macaque Object Retrieval Task

The object retrieval task in cynomolgus macaques is a test of executive function and cognitive flexibility. This compound was shown to enhance performance in this model without inducing adverse effects.[12] This suggests its potential for treating cognitive deficits in neurological and psychiatric disorders.

Experimental Protocols

PDE4 Enzyme Inhibition Assay (Fluorescence Polarization)

This assay quantifies the inhibitory activity of compounds against PDE4 enzymes by measuring the change in fluorescence polarization (FP) of a fluorescently labeled cAMP substrate.

PDE4_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagents Prepare Reagents: - PDE4 Enzyme - Fluorescent cAMP - Assay Buffer - Test Compounds Dispense Dispense PDE4 Enzyme and Test Compound into 384-well plate Reagents->Dispense Incubate1 Incubate at Room Temperature Dispense->Incubate1 Add_Substrate Add Fluorescent cAMP Substrate Incubate1->Add_Substrate Incubate2 Incubate to allow enzymatic reaction Add_Substrate->Incubate2 Read_FP Read Fluorescence Polarization Incubate2->Read_FP Calculate Calculate % Inhibition Read_FP->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine_IC50 Determine IC50 Value Plot->Determine_IC50

Figure 2: PDE4 Inhibition Assay Workflow.

Methodology:

  • Reagent Preparation: Recombinant human PDE4A, B, C, or D enzymes are diluted in assay buffer. A fluorescently labeled cAMP derivative (e.g., FAM-cAMP) is used as the substrate. Test compounds are serially diluted to various concentrations.[13][14]

  • Assay Plate Setup: The assay is typically performed in a 384-well plate format. A small volume of the PDE4 enzyme solution and the test compound are added to each well.[15]

  • Incubation: The plate is incubated at room temperature to allow the inhibitor to bind to the enzyme.[15]

  • Substrate Addition: The fluorescent cAMP substrate is added to initiate the enzymatic reaction.[15]

  • Reaction and Detection: The plate is incubated for a specific period, during which the PDE4 enzyme hydrolyzes the non-bound fluorescent cAMP. The fluorescence polarization is then measured using a plate reader. A low FP signal indicates high enzyme activity (substrate is hydrolyzed and rotates freely), while a high FP signal indicates enzyme inhibition (substrate remains bound to the larger antibody or binding protein, resulting in slower rotation).[13][14]

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to controls. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.[12]

Marmoset Human Threat Test

This test assesses anxiety-like behavior by measuring the animal's response to the presence of an unfamiliar human.[16][17]

Methodology:

  • Apparatus: The test is conducted in the marmoset's home cage. A camera is positioned to record the animal's behavior.[17]

  • Procedure: An unfamiliar human stands in front of the cage for a defined period (e.g., 2 minutes). The marmoset's behaviors are recorded throughout this period.[12]

  • Behavioral Scoring: A range of behaviors are scored, including locomotion, vocalizations (e.g., "tsik" calls), and postures (e.g., scent marking, tail piloerection).[17][18] A composite "anxiety score" can be derived from these measures.

  • Data Analysis: The behavioral scores are compared between different treatment groups (e.g., vehicle vs. drug) using appropriate statistical tests, such as ANOVA followed by post-hoc tests.[12]

Cynomolgus Macaque Object Retrieval Task

This task evaluates executive function, including working memory and behavioral inhibition.[19][20][21][22]

Methodology:

  • Apparatus: A transparent box containing a food reward is presented to the monkey. The opening of the box can be oriented in different directions to vary the difficulty of the task.[5]

  • Procedure: The monkey is required to retrieve the food reward from the box. The latency to retrieve the reward and the number of attempts are recorded.[5]

  • Task Variations: The task can be modified to include a delay period or a reversal learning component to assess different aspects of executive function.

  • Data Analysis: Performance metrics, such as the success rate and the number of errors, are compared across treatment conditions using statistical methods like repeated-measures ANOVA.

Conclusion

This compound emerges as a highly potent PDE4 inhibitor with a preclinical profile that suggests a significant improvement over earlier-generation compounds. Its high potency, particularly for PDE4B, and its superior therapeutic index in models of anxiety and cognition, highlight its potential as a therapeutic agent for neurological and psychiatric disorders. The detailed experimental protocols provided in this guide are intended to facilitate further comparative research and aid in the development of the next generation of PDE4 inhibitors.

References

Cross-Validation of GSK356278 Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Analysis of a Potent PDE4 Inhibitor and its Implications for Cellular Research

GSK356278 is a potent, selective, and brain-penetrant phosphodiesterase 4 (PDE4) inhibitor that has demonstrated significant therapeutic potential in preclinical models of psychiatric and neurological diseases. Its primary mechanism of action involves the inhibition of PDE4, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). This inhibition leads to an elevation of intracellular cAMP levels, which in turn modulates various downstream signaling pathways. While in vivo studies have been a primary focus, understanding the effects of this compound across different cell lines is crucial for elucidating its cellular mechanisms and identifying potential new therapeutic applications.

This guide provides a comparative overview of the effects of this compound and other PDE4 inhibitors in various cell lines, supported by experimental data and detailed protocols to aid researchers in their investigations.

Comparative Efficacy of this compound on PDE4 Subtypes

While direct cross-validation studies of this compound across multiple distinct cell lines are not extensively available in published literature, valuable insights can be drawn from its inhibitory activity against different human PDE4 subtypes. The following table summarizes the in vitro potency of this compound against recombinant human PDE4A, PDE4B, and PDE4D enzymes.

PDE4 SubtypeThis compound pIC50Rolipram pIC50Roflumilast pIC50
PDE4A8.86.810.3
PDE4B8.86.810.3
PDE4DNot SpecifiedNot SpecifiedNot Specified

pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

As indicated in the table, this compound exhibits potent and similar inhibitory activity against both PDE4A and PDE4B subtypes, with a pIC50 of 8.8. This is in contrast to the prototypical PDE4 inhibitor, rolipram, which shows lower potency.

Effects of PDE4 Inhibition in Different Cell Lines (with Rolipram as a surrogate)

To provide a broader context for the anticipated effects of this compound, this section summarizes the observed effects of the well-characterized PDE4 inhibitor, rolipram, in various cancer and non-cancer cell lines. These findings offer a representative view of the cellular consequences of PDE4 inhibition.

Cell LineCell TypeKey Effects of RolipramIC50
U937 Human Monocytic Cell Line- Inhibition of PDE4 activity (major PDE activity in these cells) - Increased phosphorylation of cAMP-response-element-binding protein (CREB) - Inhibition of IFN-γ-stimulated p38 MAP kinase phosphorylation~3 nM for PDE4A, ~130 nM for PDE4B, ~240 nM for PDE4D
U87 MG Human Glioblastoma Cell Line- Cytotoxic effects~106.8 µM
Tumor Initiating Cells (TICs) from U87 MG Glioblastoma Stem-like Cells- Cytotoxic effects~106.8 µM
MCF-7 Human Breast Adenocarcinoma- Reduced cell viability15.38 µM
HepG2 Human Liver Cancer Cell Line- Reduced cell viability10.54 µM

Signaling Pathway and Experimental Workflow Visualizations

To further clarify the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.

cluster_membrane Cell Membrane GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts Ligand Ligand Ligand->GPCR Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates PDE4 PDE4 cAMP->PDE4 Substrate CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., Cell Cycle Arrest, Apoptosis) CREB->Gene_Expression Regulates AMP AMP PDE4->AMP Hydrolyzes This compound This compound This compound->PDE4 Inhibits

Figure 1. Simplified signaling pathway of this compound action.

cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay Seed_Cells Seed Cells in 96-well plate Incubate_24h Incubate (24h) Seed_Cells->Incubate_24h Add_Drug Add this compound/ Rolipram Incubate_24h->Add_Drug Incubate_72h Incubate (72h) Add_Drug->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate (4h) Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance

Figure 2. General workflow for a cell viability (MTT) assay.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the effects of PDE4 inhibitors.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Cell culture medium

  • Test compound (this compound or other PDE4 inhibitors)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

cAMP Measurement Assay

This assay quantifies the intracellular levels of cAMP.

Materials:

  • LANCE cAMP kit or similar competitive immunoassay kit

  • Cell lysis buffer

  • Test compound

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency and then treat with the test compound for a specified duration.

  • Cell Lysis: Lyse the cells using the buffer provided in the assay kit to release intracellular cAMP.

  • Assay Performance: Perform the competitive immunoassay according to the manufacturer's instructions. This typically involves the competition between cellular cAMP and a labeled cAMP for binding to a specific antibody.

  • Signal Detection: Measure the signal (e.g., fluorescence or luminescence) using a plate reader. The signal is inversely proportional to the amount of cAMP in the sample.

  • Quantification: Determine the concentration of cAMP by comparing the results to a standard curve.

Western Blot Analysis

This technique is used to detect and quantify specific proteins, such as phosphorylated CREB or p38 MAP kinase.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Treat cells with the test compound, then lyse them in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

  • Electrophoresis: Separate the protein samples by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Propidium iodide (PI) staining solution (containing RNase A)

  • 70% cold ethanol

  • PBS

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation: Harvest the treated and control cells and fix them by dropwise addition of cold 70% ethanol while vortexing.

  • Staining: Wash the fixed cells with PBS and then resuspend them in the PI staining solution. Incubate in the dark for at least 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Analyze the data to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

While comprehensive cross-validation data for this compound across a wide range of cell lines is still emerging, its potent and selective inhibition of PDE4 subtypes suggests broad applicability in cellular research. The provided data on the surrogate PDE4 inhibitor, rolipram, offers valuable insights into the expected cellular effects, including modulation of cell viability, signaling pathways, and cell cycle progression. The detailed experimental protocols in this guide are intended to empower researchers to conduct their own investigations into the effects of this compound and other PDE4 inhibitors in their specific cell models of interest, thereby contributing to a deeper understanding of this promising class of compounds.

Independent Validation of GSK356278's Cognitive Benefits: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cognitive benefits of GSK356278, a selective phosphodiesterase 4 (PDE4) inhibitor, with alternative PDE4 inhibitors, rolipram and roflumilast. The information is based on publicly available preclinical and clinical data.

Executive Summary

This compound is a brain-penetrant PDE4 inhibitor developed by GlaxoSmithKline. Preclinical studies suggest it enhances cognitive function, particularly executive function, with a significantly improved side-effect profile compared to earlier PDE4 inhibitors like rolipram.[1][2] Roflumilast, a second-generation PDE4 inhibitor, also shows cognitive-enhancing potential with a better safety profile than rolipram.[3][4][5][6] While preclinical data for this compound is promising, independent clinical validation of its cognitive benefits in comparison to other PDE4 inhibitors is not yet extensively available in peer-reviewed literature. This guide summarizes the existing data to facilitate a comparative understanding.

Mechanism of Action: PDE4 Inhibition

PDE4 inhibitors exert their effects by preventing the breakdown of cyclic adenosine monophosphate (cAMP), a crucial second messenger in the brain. Increased cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) promotes the transcription of genes involved in synaptic plasticity and memory formation.[7][8]

This compound This compound / Rolipram / Roflumilast PDE4 PDE4 This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene_Expression Gene Expression for Synaptic Plasticity & Memory pCREB->Gene_Expression Promotes cluster_protocol Object Retrieval Task Workflow start Acclimatization & Baseline Training drug_admin Oral Administration of This compound or Vehicle start->drug_admin testing Presentation of Object Retrieval Box drug_admin->testing data_collection Record Latency and Success Rate to Retrieve Reward testing->data_collection analysis Compare Performance between Drug and Vehicle Groups data_collection->analysis

References

Assessing the specificity of GSK356278 in kinase inhibitor screens

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of GSK356278, a Phosphodiesterase 4 (PDE4) Inhibitor, for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive analysis of the specificity of this compound, a potent and selective phosphodiesterase 4 (PDE4) inhibitor. While the initial query referred to kinase inhibitor screens, it is important to clarify that this compound's primary mechanism of action is the inhibition of PDE4, not protein kinases. This document will therefore focus on its selectivity within the phosphodiesterase enzyme family, its pharmacological profile, and a comparison with other relevant PDE4 inhibitors.

Introduction to this compound and its Mechanism of Action

This compound is a brain-penetrant small molecule inhibitor of phosphodiesterase 4 (PDE4).[1][2] PDE4 is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various signaling pathways. By inhibiting PDE4, this compound leads to an elevation of intracellular cAMP levels, which in turn modulates the activity of downstream effectors such as protein kinase A (PKA) and cAMP response element-binding protein (CREB). This mechanism is associated with therapeutic benefits in models of psychiatric and neurological disorders.[2]

The signaling pathway modulated by this compound is illustrated below:

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylate Cyclase GPCR->AC Ligand Binding cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 PKA_inactive Inactive PKA cAMP->PKA_inactive Activates AMP AMP PDE4->AMP Degrades PKA_active Active PKA PKA_inactive->PKA_active CREB CREB PKA_active->CREB Phosphorylates Gene Gene Transcription CREB->Gene This compound This compound This compound->PDE4 Inhibits cluster_workflow PDE Inhibition Assay Workflow start Start recombinant_pde Recombinant PDE Enzyme start->recombinant_pde incubation Incubation recombinant_pde->incubation inhibitor This compound (Varying Concentrations) inhibitor->incubation substrate cAMP (Substrate) substrate->incubation detection Detection of AMP Production incubation->detection data_analysis Data Analysis (IC50 Determination) detection->data_analysis end End data_analysis->end

References

Navigating the Preclinical Landscape of GSK356278: A Comparative Guide to its Phosphodiesterase 4 Inhibitory Profile

Author: BenchChem Technical Support Team. Date: November 2025

An important clarification regarding the therapeutic target of GSK356278 is necessary at the outset. Initial interest in the reproducibility of its preclinical findings was framed in the context of RIPK1 inhibition. However, extensive review of published literature confirms that this compound is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), not a RIPK1 inhibitor. This guide will therefore focus on the preclinical data available for this compound as a PDE4 inhibitor and address the reproducibility of these findings.

Currently, there is a notable absence of independent studies aimed at reproducing the preclinical findings for this compound. The majority of available data originates from studies conducted by its developer, GlaxoSmithKline. While this does not invalidate the findings, it underscores a gap in independent verification, a crucial aspect of preclinical drug development.

This guide provides a comprehensive overview of the key preclinical findings for this compound, comparing them with established PDE4 inhibitors, Rolipram and Roflumilast, which were used as comparators in the original studies. This comparative approach offers a valuable context for evaluating the preclinical profile of this compound.

Quantitative Comparison of Preclinical Efficacy and Safety

The preclinical development of this compound focused on achieving a superior therapeutic index compared to earlier PDE4 inhibitors, which were often limited by side effects such as nausea and vomiting. The following tables summarize the key quantitative data from preclinical studies.

Table 1: In Vitro Potency of this compound and Comparator PDE4 Inhibitors

CompoundPDE4B Enzyme Inhibition (pIC50)High-Affinity Rolipram Binding Site (HARBS) Binding (pIC50)
This compound 8.8[1]8.6[1]
RolipramNot ReportedNot Reported
RoflumilastNot ReportedNot Reported

Table 2: Therapeutic Index of this compound and Comparators in Preclinical Models

CompoundRodent Lung Inflammation vs. Rat Pica Model (Therapeutic Index)Marmoset Anxiety Model (Therapeutic Index)
This compound >150[1]>10[1]
Rolipram0.5[1]<1[1]
Roflumilast6.4[1]Not Reported

Table 3: Efficacy of this compound in a Preclinical Model of Executive Function

TreatmentPerformance Enhancement in Cynomolgus Macaque Object Retrieval Test
This compound Demonstrated enhancement with no adverse effects[1]
VehicleNo significant effect

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental designs discussed, the following diagrams are provided.

PDE4_Signaling_Pathway ATP ATP AC Adenylate Cyclase ATP->AC Activation cAMP cAMP AC->cAMP AMP 5'-AMP cAMP->AMP Hydrolysis PKA Protein Kinase A cAMP->PKA Activation PDE4 PDE4 This compound This compound This compound->PDE4 Inhibition CREB CREB Phosphorylation PKA->CREB Gene_Transcription Gene Transcription (Anti-inflammatory & Procognitive Effects) CREB->Gene_Transcription

Caption: PDE4 Signaling Pathway Inhibition by this compound.

Preclinical_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Preclinical Models Enzyme_Assay PDE4B Enzyme Inhibition Assay (Determine pIC50) Therapeutic_Index Therapeutic Index Calculation Enzyme_Assay->Therapeutic_Index Binding_Assay High-Affinity Rolipram Binding Site Assay (Determine pIC50) Binding_Assay->Therapeutic_Index Rodent_Inflammation Rodent Lung Inflammation Model (Efficacy) Rodent_Inflammation->Therapeutic_Index Rat_Pica Rat Pica Model (Side Effect - Nausea) Rat_Pica->Therapeutic_Index Marmoset_Anxiety Marmoset Human Threat Test (Anxiolytic Effect) Marmoset_Anxiety->Therapeutic_Index Macaque_Cognition Cynomolgus Macaque Object Retrieval Test (Cognitive Enhancement) Macaque_Cognition->Therapeutic_Index

Caption: Experimental Workflow for Preclinical Evaluation of this compound.

Experimental Protocols

Detailed methodologies are crucial for the assessment and potential reproduction of scientific findings. Below are summaries of the key experimental protocols used in the preclinical evaluation of this compound.

1. PDE4B Enzyme Inhibition Assay:

  • Objective: To determine the in vitro potency of this compound in inhibiting the enzymatic activity of PDE4B.

  • Methodology: The study utilized a luminescence-based cAMP quantification assay with human recombinant PDE4B. This compound was titrated to determine the concentration required for 50% inhibition (IC50), which was then converted to a pIC50 value. The experiments were designed to assess competitive and time-independent enzyme inhibition.

2. High-Affinity Rolipram Binding Site (HARBS) Assay:

  • Objective: To measure the binding affinity of this compound to the high-affinity rolipram binding site on the PDE4 enzyme.

  • Methodology: A radioligand binding assay was employed using [3H]-rolipram and cell membranes prepared from tissues expressing PDE4. The ability of this compound to displace the radioligand was measured to calculate its binding affinity (Ki), which was then expressed as a pIC50 value.

3. Rodent Lung Inflammation Model:

  • Objective: To assess the anti-inflammatory efficacy of this compound.

  • Animal Model: Rats or mice.

  • Methodology: Lung inflammation was induced by an inflammatory challenge (e.g., lipopolysaccharide). This compound was administered orally, and the extent of inflammation was quantified by measuring inflammatory cell influx into the bronchoalveolar lavage fluid.

4. Rat Pica Model:

  • Objective: To evaluate the propensity of this compound to induce nausea-like behavior (pica, the eating of non-nutritive substances).

  • Animal Model: Rats.

  • Methodology: Following oral administration of this compound or a comparator drug, rats were monitored for the consumption of kaolin (a non-nutritive clay). The amount of kaolin consumed served as a surrogate marker for nausea.

5. Marmoset Human Threat Test:

  • Objective: To assess the anxiolytic effects of this compound.

  • Animal Model: Common marmosets.

  • Methodology: The test involved exposing the marmosets to a human observer, a standardized anxiety-provoking stimulus. The behavioral responses of the animals, such as postures and vocalizations, were recorded and analyzed following oral administration of this compound or vehicle.

6. Cynomolgus Macaque Object Retrieval Test:

  • Objective: To evaluate the cognitive-enhancing effects of this compound on executive function.

  • Animal Model: Cynomolgus macaques.

  • Methodology: This task required the macaques to solve a problem to retrieve a reward, testing aspects of executive function. The performance of the animals was assessed after the administration of this compound or vehicle.

References

A Head-to-Head Comparison of GSK356278 and Other Investigational Phosphodiesterase 4 Inhibitors for CNS Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational phosphodiesterase 4 (PDE4) inhibitor, GSK356278, with other notable PDE4 inhibitors that have been evaluated for central nervous system (CNS) disorders. The comparison is based on available preclinical and clinical data, focusing on mechanism of action, potency, efficacy in relevant models, and side effect profiles.

Introduction to PDE4 Inhibition in the CNS

Phosphodiesterase 4 (PDE4) is a critical enzyme in the CNS responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a key second messenger involved in a myriad of cellular processes, including inflammation, synaptic plasticity, and memory formation.[1] By inhibiting PDE4, the intracellular levels of cAMP are elevated, activating downstream signaling pathways such as the protein kinase A (PKA) and cAMP response element-binding protein (CREB) pathway.[2][3] This cascade is believed to underlie the pro-cognitive, neuroprotective, and anti-inflammatory effects of PDE4 inhibitors.[1] While the therapeutic potential of PDE4 inhibitors in neurological and psychiatric disorders has long been recognized, their clinical development has been hampered by dose-limiting side effects, most notably nausea and emesis.[3] this compound is a novel, potent, and brain-penetrant PDE4 inhibitor designed to overcome these limitations.

Comparative Analysis of Investigational PDE4 Inhibitors

This section provides a detailed comparison of this compound with the first-generation inhibitor rolipram, the second-generation inhibitors roflumilast and apremilast, and the multi-target inhibitor ibudilast.

Data Presentation

The following tables summarize the key quantitative data for each compound, allowing for a direct comparison of their biochemical potency and preclinical therapeutic index.

Table 1: In Vitro Potency (IC50) Against PDE4 Isoforms

CompoundPDE4A (nM)PDE4B (nM)PDE4C (nM)PDE4D (nM)Reference(s)
This compound Nonselective for A, B, and D isoforms; pIC50 for PDE4B is 8.8pIC50 = 8.8 (~1.58 nM)--[3][4]
Rolipram ~3~130-~240[5][6]
Roflumilast ~0.7 (PDE4A1), ~0.9 (PDE4A4)~0.7 (PDE4B1), ~0.2 (PDE4B2)~3-4.3~0.68[7][8]
Apremilast In the range of 10-100 for all isoformsIn the range of 10-100 for all isoformsIn the range of 10-100 for all isoformsIn the range of 10-100 for all isoforms[9]
Ibudilast ~54~65~239~166[10]

Table 2: Preclinical Therapeutic Index

CompoundEfficacy ModelSide Effect ModelTherapeutic IndexReference(s)
This compound Rodent Lung InflammationRat Pica (Emesis surrogate)>150[3][4]
Rolipram Rodent Lung InflammationRat Pica (Emesis surrogate)0.5[3]
Roflumilast Rodent Lung InflammationRat Pica (Emesis surrogate)6.4[3]
This compound Marmoset Human Threat Test (Anxiolytic)->10[3][4]
Rolipram Marmoset Human Threat Test (Anxiolytic)-<1[3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the core signaling pathway of PDE4 inhibition and the workflows of key preclinical experiments cited in this guide.

PDE4_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts to PDE4 PDE4 cAMP->PDE4 Hydrolyzed by PKA PKA cAMP->PKA Activates AMP 5'-AMP (inactive) PDE4->AMP Produces CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Neuroplasticity, Anti-inflammatory) CREB->Gene_Expression Promotes This compound This compound & Other PDE4 Inhibitors This compound->PDE4 Inhibits

Caption: PDE4 Inhibition Signaling Pathway.

Experimental_Workflows cluster_marmoset Marmoset Human Threat Test (Anxiety) cluster_macaque Cynomolgus Macaque Object Retrieval Task (Executive Function) cluster_rat_pica Rat Pica Model (Emesis Surrogate) M_Start Start M_Drug Administer Drug or Vehicle M_Start->M_Drug M_Threat Human Intruder Presence (2 minutes) M_Drug->M_Threat M_Observe Record Behaviors (e.g., postures, vigilance) M_Threat->M_Observe M_End End M_Observe->M_End C_Start Start C_Drug Administer Drug or Vehicle C_Start->C_Drug C_Task Present Object Retrieval Task (e.g., reversal learning) C_Drug->C_Task C_Measure Measure Performance (e.g., number of trials to criterion) C_Task->C_Measure C_End End C_Measure->C_End P_Start Start P_Drug Administer Emetogen +/- Test Drug P_Start->P_Drug P_Kaolin Provide Kaolin (non-nutritive clay) P_Drug->P_Kaolin P_Measure Measure Kaolin Consumption P_Kaolin->P_Measure P_End End P_Measure->P_End

Caption: Preclinical Experimental Workflows.

Detailed Experimental Protocols

Marmoset Human Threat Test

This test is a validated model of anxiety in non-human primates.[11][12]

  • Subjects: Common marmosets (Callithrix jacchus).

  • Apparatus: The test is conducted in the animal's home cage.

  • Procedure:

    • A baseline period of observation is conducted.

    • The test drug or vehicle is administered.

    • After a set pre-treatment period, an unfamiliar human stands approximately 0.5 meters from the front of the cage for a fixed duration (e.g., 2 minutes).[13]

    • The marmoset's behavior is recorded and subsequently scored for anxiety-related responses, such as the number and duration of postures (e.g., slit-stare, scent marking, flattened ear tufts), vigilance, and locomotion.[11][12] Anxiolytic compounds are expected to reduce these anxiety-like behaviors.

Cynomolgus Macaque Object Retrieval Task

This task assesses cognitive flexibility and executive function, which are often impaired in psychiatric and neurological disorders.[14]

  • Subjects: Cynomolgus macaques (Macaca fascicularis).

  • Apparatus: A Wisconsin General Test Apparatus (WGTA) or a similar setup with a sliding tray containing two or more food wells.

  • Procedure:

    • Habituation and Shaping: Monkeys are trained to displace objects to retrieve a food reward.

    • Object Discrimination: Monkeys learn to associate a specific object with a food reward.

    • Reversal Learning: Once the initial discrimination is learned to a criterion (e.g., 90% correct over a set number of trials), the reward contingency is reversed. The previously unrewarded object now contains the reward.

    • Performance Measures: The key dependent variables are the number of trials required to reach the criterion for the initial discrimination and for each subsequent reversal. An improvement in performance is indicated by a reduction in the number of trials to criterion.[14]

Rat Pica Model

This model is a surrogate for assessing emesis in rodents, which lack a vomiting reflex. Pica is the compulsive eating of non-nutritive substances, such as kaolin clay.[8][15]

  • Subjects: Rats.

  • Apparatus: Standard rat cages with access to food, water, and a pre-weighed amount of kaolin.

  • Procedure:

    • Rats are habituated to the presence of kaolin.

    • An emetogenic substance (e.g., cisplatin, apomorphine) is administered, with or without the test compound.[15]

    • The amount of kaolin consumed over a specific period (e.g., 24 hours) is measured.

    • A reduction in kaolin consumption by the test compound is indicative of an anti-emetic effect.

Lipopolysaccharide (LPS)-Induced Lung Inflammation in Rodents

This is a widely used model to assess the anti-inflammatory properties of test compounds.[6][16]

  • Subjects: Rats or mice.

  • Procedure:

    • LPS, a component of the outer membrane of Gram-negative bacteria, is administered via intratracheal, intranasal, or intraperitoneal injection to induce an inflammatory response in the lungs.[6][16][17]

    • The test compound is administered before or after the LPS challenge.

    • At a predetermined time point, bronchoalveolar lavage (BAL) fluid is collected to measure the influx of inflammatory cells (e.g., neutrophils) and the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6).[6]

    • A reduction in inflammatory cell count and cytokine levels in the BAL fluid indicates an anti-inflammatory effect of the test compound.

Conclusion

This compound demonstrates a promising preclinical profile as a potent, brain-penetrant PDE4 inhibitor with a significantly improved therapeutic index compared to earlier-generation compounds like rolipram and roflumilast. Its efficacy in non-human primate models of anxiety and executive function, coupled with a reduced propensity for emetic-like side effects in rodent models, suggests its potential for treating a range of neurological and psychiatric disorders. Further clinical investigation is warranted to determine if this favorable preclinical profile translates to efficacy and safety in human populations. The comparative data presented in this guide provides a valuable resource for researchers in the field to contextualize the development of this compound and other novel PDE4 inhibitors.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of GSK356278

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of the investigational phosphodiesterase 4 (PDE4) inhibitor, GSK356278, is a critical component of laboratory safety and environmental responsibility. As a potent, selective, and brain-penetrant small molecule, this compound requires meticulous handling and disposal protocols to mitigate risks to personnel and the environment.[1] This guide provides a comprehensive, step-by-step approach for researchers, scientists, and drug development professionals to manage the disposal of this compound in solid and liquid forms, as well as contaminated labware.

I. Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines. All personnel involved in the handling and disposal of this compound must be trained in chemical waste management.

Personal Protective Equipment (PPE): A standard set of PPE should be worn at all times when handling this compound. This includes, but is not limited to:

  • Safety goggles

  • Chemical-resistant gloves (nitrile or neoprene)

  • A lab coat

II. Waste Segregation and Containerization

Proper segregation of waste is the first step in a compliant disposal process. Three primary waste streams should be considered for this compound:

  • Solid Waste: Unused or expired solid this compound, as well as grossly contaminated items such as weighing papers and spill pads.

  • Liquid Waste: Solutions containing this compound, including experimental residues and prepared solutions.

  • Contaminated Labware: Empty or partially empty vials, syringes, and other containers that have come into direct contact with this compound.

The following table summarizes the containerization requirements for each waste stream.

Waste StreamContainer TypeLabeling Requirements
Solid this compound Waste Sealable, leak-proof, and chemically compatible container (e.g., high-density polyethylene - HDPE)"Hazardous Waste"; "this compound, Solid"; Principal Investigator's Name; Room Number; Contact Information
Liquid this compound Waste Sealable, leak-proof, and chemically compatible container (e.g., glass or HDPE) with a secure screw-top cap"Hazardous Waste"; "this compound, Liquid"; List of all chemical constituents and their approximate concentrations; Principal Investigator's Name; Room Number; Contact Information
Contaminated Labware Puncture-resistant sharps container for sharp items (needles, etc.). Other items in a designated, labeled, leak-proof container."Hazardous Waste"; "Labware contaminated with this compound"; Principal Investigator's Name; Room Number; Contact Information

III. On-Site Waste Accumulation and Storage

All this compound waste must be accumulated in a designated Satellite Accumulation Area (SAA).[2] This area should be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Clearly marked as a hazardous waste accumulation area.

Containers in the SAA must be kept closed at all times, except when adding waste. Regular weekly inspections of the SAA should be conducted and logged to ensure compliance with institutional and regulatory standards.[2]

IV. Final Disposal Procedures

The final disposal of this compound waste is a coordinated effort with your institution's EHS department.

  • Request for Pickup: Once a waste container is full, or if the research project is completed, a hazardous waste pickup request must be submitted to the EHS department.[2]

  • EHS Collection and Consolidation: EHS personnel will collect the properly labeled and sealed containers from the SAA.

  • Off-Site Incineration: The consolidated waste will be transported to a licensed hazardous waste disposal facility. The standard and recommended method for the destruction of investigational drugs like this compound is high-temperature incineration.[3][4]

  • Documentation: A certificate of destruction should be obtained from the disposal vendor and maintained for a minimum of three years.[4]

V. Experimental Workflow for Disposal

The following diagram illustrates the procedural workflow for the proper disposal of this compound.

GSK356278_Disposal_Workflow cluster_lab Laboratory Procedures cluster_ehs Environmental Health & Safety (EHS) Procedures start Start: Generation of this compound Waste segregate Segregate Waste Streams (Solid, Liquid, Labware) start->segregate containerize Select & Label Appropriate Waste Containers segregate->containerize store Store in Designated Satellite Accumulation Area (SAA) containerize->store inspect Weekly SAA Inspection & Logging store->inspect request_pickup Submit Waste Pickup Request to EHS inspect->request_pickup Container Full or Project Complete collect EHS Collects Waste from SAA request_pickup->collect transport Transport to Central Hazardous Waste Facility collect->transport incinerate Ship to Licensed Facility for Incineration transport->incinerate document Receive & File Certificate of Destruction incinerate->document end End: Documented Destruction document->end

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, research professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Navigating the Safe Handling of GSK356278: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety protocols and operational guidance for the handling and disposal of the investigational phosphodiesterase 4 (PDE4) inhibitor, GSK356278. This document outlines the necessary personal protective equipment (PPE), safe handling procedures, and emergency responses to ensure the safety of researchers and laboratory personnel.

As a novel research compound, a specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, a conservative approach based on standard laboratory safety protocols for handling potent, small-molecule inhibitors of unknown toxicity is mandated. The following guidelines are designed to provide a robust framework for the safe management of this compound in a laboratory setting.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) - Disposable, solid-front lab coat- Nitrile gloves (double-gloving recommended)- ANSI Z87.1 certified safety glasses with side shields- Face shield- NIOSH-approved N95 or higher-rated respirator
Solution Preparation and Handling - Disposable, solid-front lab coat- Nitrile gloves- ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles
General Laboratory Operations - Standard lab coat- Nitrile gloves- Safety glasses

Operational Plan: From Receipt to Disposal

A clear and systematic operational plan is crucial for minimizing the risk of exposure and ensuring the integrity of the research.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store this compound in a designated, well-ventilated, and restricted-access area.

  • The storage container should be clearly labeled with the compound name, date received, and any known hazard information.

  • Consult the supplier's documentation for any specific storage temperature requirements.

2. Handling and Preparation:

  • All handling of solid this compound should be performed within a certified chemical fume hood or a powder containment hood to minimize inhalation risks.

  • When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.

  • Ensure all equipment used for handling, such as spatulas and glassware, is thoroughly cleaned and decontaminated after use.

3. Spill Management:

  • In the event of a spill, immediately evacuate the area and alert laboratory personnel.

  • For small spills of solid material, gently cover with an absorbent material designed for chemical spills and then carefully scoop the material into a labeled waste container.

  • For liquid spills, absorb with an inert, non-combustible absorbent material and place in a sealed container for disposal.

  • Do not use compressed air to clean up spills as it can aerosolize the compound.

  • After cleanup, decontaminate the area with an appropriate cleaning agent.

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

  • All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Dispose of the hazardous waste through your institution's approved chemical waste disposal program.

  • Do not dispose of this compound down the drain or in the regular trash.

Emergency Procedures: Preparedness is Key

Rapid and appropriate responses to emergencies can significantly mitigate potential harm.

1. Inhalation:

  • Move the affected individual to fresh air immediately.

  • If breathing is difficult, provide oxygen.

  • Seek immediate medical attention.

2. Skin Contact:

  • Remove contaminated clothing immediately.

  • Flush the affected area with copious amounts of water for at least 15 minutes.

  • Seek medical attention if irritation persists.

3. Eye Contact:

  • Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open.

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.

4. Ingestion:

  • Do not induce vomiting.

  • If the individual is conscious and alert, rinse their mouth with water.

  • Seek immediate medical attention.

Visualizing Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound, from initial preparation to final disposal, emphasizing critical safety checkpoints.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Response a Don Appropriate PPE b Work in Chemical Fume Hood a->b c Weigh Solid Compound b->c Proceed with caution d Prepare Solution c->d e Decontaminate Work Area d->e After experiment h Personal Exposure Response d->h If exposure occurs f Dispose of Waste e->f g Spill Cleanup f->g If spill occurs

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.